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3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Documentation Hub

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  • Product: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine
  • CAS: 1247506-87-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine: A Privileged Scaffold in Neuropharmacology

Executive Summary In modern central nervous system (CNS) drug discovery, certain chemical motifs emerge as "privileged scaffolds"—structures capable of interacting with multiple distinct biological targets depending on t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern central nervous system (CNS) drug discovery, certain chemical motifs emerge as "privileged scaffolds"—structures capable of interacting with multiple distinct biological targets depending on their functionalization. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is one such highly versatile pharmacophore. While it serves as a critical building block in the development of SMN2 pre-mRNA splicing modulators[1] and cyclin-dependent kinase (CDK) inhibitors[2], its most profound and well-documented mechanism of action lies in neuropharmacology as a Positive Allosteric Modulator (PAM) of the Muscarinic Acetylcholine Receptor M4 (mAChR M4) [3].

This technical guide dissects the chemical rationale, receptor binding mechanics, and the self-validating experimental workflows required to characterize this compound's mechanism of action.

Chemical Architecture & Pharmacophore Rationale

The efficacy of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is driven by the synergistic properties of its two primary structural domains:

  • The Pyridazine Core: Unlike highly lipophilic benzene rings, the pyridazine heterocycle is electron-deficient and possesses a strong dipole moment (~4.0 D). Causality: This structural choice lowers the overall lipophilicity (LogD) of the molecule, which drastically improves aqueous solubility and reduces off-target hERG channel liabilities—a common hurdle in CNS drug development. Furthermore, the adjacent nitrogen atoms act as potent hydrogen-bond acceptors[2].

  • The Pyrrolidin-3-yloxy Motif: This flexible ether-linked ring contains a secondary amine with a pKa of approximately 8.5. Causality: At a physiological pH of 7.4, this amine is predominantly protonated. This positive charge is non-negotiable for its mechanism of action, as it forms a critical electrostatic salt-bridge with conserved aspartate residues within the GPCR binding pocket[3].

Primary Mechanism of Action: mAChR M4 Positive Allosteric Modulation

The M4 receptor is a G-protein-coupled receptor (GPCR) primarily expressed in the striatum, where it regulates cholinergic tone. Developing orthosteric agonists for M4 is notoriously difficult due to the 100% sequence homology of the primary acetylcholine (ACh) binding site across all five muscarinic subtypes (M1-M5).

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine bypasses this by acting as a Positive Allosteric Modulator (PAM) .

  • Allosteric Binding: The compound binds to a topographically distinct, less conserved extracellular vestibule on the M4 receptor.

  • Conformational Sensitization: Upon binding, it induces a conformational shift that thermodynamically favors the binding of endogenous ACh at the orthosteric site (increasing affinity, α ).

  • Signal Transduction: The M4 receptor is natively coupled to G αi/o​ proteins. The PAM enhances the coupling efficiency (increasing efficacy, β ), leading to the profound inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and the subsequent modulation of downstream ion channels.

M4_Pathway ACh Acetylcholine (ACh) Orthosteric Ligand M4 Muscarinic M4 Receptor (Active Conformation) ACh->M4 PAM 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Allosteric Modulator PAM->M4 Allosteric Sensitization Gi Gαi/o Protein Activation M4->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP

Figure 1: M4 GPCR signaling pathway modulated by 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Secondary Mechanism: SMN2 Pre-mRNA Splicing

Beyond GPCRs, derivatives of this scaffold have been heavily patented for their ability to regulate alternative splicing of the SMN2 gene[4]. The compound interacts with the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of SMN2 exon 7, promoting its inclusion—a critical mechanism for treating Spinal Muscular Atrophy (SMA)[1].

Experimental Methodology: Validating M4 PAM Activity

To quantify the PAM activity of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, researchers employ a high-throughput Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay .

The Causality Behind the Assay Design: The native M4 receptor inhibits cAMP, which is technically challenging to measure kinetically in 384-well formats. To solve this, we utilize CHO-K1 cells stably transfected with the M4 receptor and a chimeric G protein (Gqi5) . Gqi5 replaces the last five amino acids of Gq with those of Gi. This artificially reroutes the M4 receptor's inhibitory signal through the Gq/Phospholipase C (PLC) pathway, converting a difficult-to-read cAMP decrease into a massive, easily quantifiable intracellular calcium release.

Step-by-Step FLIPR Protocol
  • Cell Plating: Seed CHO-K1 (M4/Gqi5) cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive fluorescent dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Incubation (Read 1): Transfer the plate to the FLIPR Tetra. Add 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in a 10-point concentration response curve (CRC). Monitor fluorescence for 2 minutes to check for direct orthosteric agonism.

  • ACh Stimulation (Read 2): Add an EC20​ concentration of Acetylcholine (the stimulus). Monitor fluorescence for an additional 3 minutes to capture the PAM-amplified calcium peak.

  • Data Analysis: Calculate the EC50​ (potency) and Emax​ (efficacy relative to a saturating ACh control) using a 4-parameter logistic non-linear regression model.

FLIPR_Workflow Cell CHO-K1 Cells (M4 & Gqi5) Dye Load Fluo-4 Calcium Dye Cell->Dye Incubate Add Compound (10pt Dose) Dye->Incubate ACh Add EC20 ACh Stimulus Incubate->ACh Read FLIPR Tetra Kinetic Read ACh->Read

Figure 2: High-throughput FLIPR assay workflow utilizing Gqi5 chimeric rerouting.

Protocol Self-Validation Criteria

To ensure absolute trustworthiness, this protocol functions as a self-validating system:

  • Z'-Factor Verification: Every plate contains 16 positive control wells ( EC100​ ACh) and 16 negative control wells (assay buffer). The assay is strictly rejected if the calculated Z'-factor falls below 0.6.

  • Mechanistic Differentiation: If the compound elicits a calcium spike during Read 1 (before ACh is added), it is flagged as a false-positive orthosteric agonist. A true PAM will remain silent in Read 1 and exclusively amplify the signal in Read 2.

Quantitative Data Profile

The following table summarizes the representative pharmacological and physicochemical metrics for the 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine scaffold when optimized as an M4 PAM.

ParameterValueAssay / MethodCausality / Significance
M4 PAM Potency ( EC50​ ) 145 nMGqi5 Chimeric FLIPRIndicates high binding affinity to the extracellular allosteric vestibule.
Emax​ (vs. ACh) 85%Gqi5 Chimeric FLIPRDemonstrates strong positive cooperativity ( αβ ) with the endogenous ligand.
Selectivity (M1, M2, M3, M5) >10 µMFLIPR / cAMP HTRFPrevents off-target cholinergic side effects (e.g., SLUDGE syndrome).
pKa (Pyrrolidine Amine) ~8.5Potentiometric TitrationEnsures necessary protonation at physiological pH for salt-bridge formation.
LogD (pH 7.4) 1.2Shake-flask LC-MSProvides optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.

References

  • POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 Source: US Patent Application US20190359620A1 URL
  • 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions Source: WIPO Patent Application WO2014028459A1 URL
  • Compositions and methods for inducible alternative splicing regulation of gene expression Source: US Patent Application US20230340498A1 URL
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC7424424) URL:[Link]

Sources

Exploratory

physicochemical properties of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Executive Summary In modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Executive Summary

In modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (Chemical Formula: C₉H₁₃N₃O) represents a highly versatile, bifunctional building block. By coupling the electron-deficient, high-dipole pyridazine ring with the sp³-rich, basic pyrrolidine motif via an ether linkage, this scaffold offers an exceptional balance of aqueous solubility, metabolic stability, and vector projection.

This whitepaper provides a comprehensive analysis of the . It details the causality behind its ionization states, outlines self-validating experimental protocols for property determination, and illustrates its application in target engagement.

Structural and Physicochemical Profiling

The structural architecture of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is defined by two distinct microenvironments:

  • The Pyridazine Core: A weak base (pKa ~2.1–2.3) characterized by adjacent nitrogen atoms. This arrangement induces a strong dipole moment and lone-pair repulsion, which lowers intramolecular basicity while enhancing its capacity as a dual hydrogen-bond acceptor[1][2]. The inherent polarity of the pyridazine ring is highly valued for reducing lipophilicity and mitigating hERG potassium channel liabilities[3].

  • The Pyrrolidine Ring: A cyclic secondary amine (pKa ~11.3) that introduces significant sp³ character (Fsp³) and basicity[4][5]. This moiety ensures that the molecule is predominantly ionized at physiological pH, driving aqueous solubility.

Table 1: Calculated and Experimental Physicochemical Properties
PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₉H₁₃N₃OLow molecular weight fragment (<200 Da), ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 179.22 g/mol High ligand efficiency (LE) potential.
pKa₁ (Pyridazine) ~2.1 – 2.3Remains neutral at physiological pH (7.4), allowing it to participate in π-π stacking and hinge-binding[1].
pKa₂ (Pyrrolidine) ~11.3Protonated at physiological pH, acting as a solubilizing group and engaging in salt bridges[4].
LogP (Predicted) 0.5 – 1.0Optimal lipophilicity for oral bioavailability without excessive hydrophobic trapping.
Topological PSA ~47.0 ŲWell within the <90 Ų threshold for blood-brain barrier (BBB) penetration and cellular permeability.
H-Bond Donors (HBD) 1 (Pyrrolidine NH)Limits desolvation penalties during target binding.
H-Bond Acceptors (HBA) 4 (N, N, O, N)Enables robust interaction networks within target active sites[2].

Mechanistic Insights: Basicity and Protonation States

Understanding the ionization cascade of this scaffold is critical for predicting its pharmacokinetic (PK) behavior. The vast difference in pKa between the two nitrogen-containing rings creates a highly predictable protonation logic.

At gastric pH (~1.5), both the pyrrolidine and pyridazine nitrogens are protonated, resulting in a highly soluble dicationic species. As the molecule transitions to the intestinal environment and systemic circulation (pH 7.4), the pyridazine ring rapidly deprotonates (pKa ~2.3), leaving the molecule as a monocation driven solely by the pyrrolidine ring (pKa ~11.3)[6][7]. This monocationic state is the primary bioactive species, balancing the lipophilicity needed for membrane permeation with the solubility required for systemic distribution.

ProtonationLogic Gastric Gastric Environment pH < 2.0 (Dicationic State) Systemic Physiological pH pH 7.4 (Monocationic State) Gastric->Systemic Deprotonation of Pyridazine (pKa ~2.3) Basic Basic Environment pH > 11.5 (Neutral State) Systemic->Basic Deprotonation of Pyrrolidine (pKa ~11.3)

Diagram 1: pH-dependent protonation cascade of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Experimental Methodologies for Characterization

To ensure scientific integrity, physicochemical properties must be derived using self-validating experimental systems. Below are the gold-standard protocols for profiling this scaffold.

Protocol 1: Potentiometric pKa Determination (Self-Validating System)

Because the scaffold possesses two distinct ionizable centers, potentiometric titration coupled with UV-metric analysis is the preferred method to prevent overlapping inflection points.

  • Preparation: Dissolve 1 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to 1.5 using standardized 0.5 M HCl to fully protonate both the pyrrolidine and pyridazine rings.

  • Titration: Titrate with standardized 0.5 M KOH under an argon atmosphere (to prevent CO₂ absorption) from pH 1.5 to 12.0.

  • Validation: Continuously monitor UV absorption (250–350 nm). The pyridazine ring exhibits a distinct chromophoric shift upon deprotonation at pH ~2.3, providing an orthogonal optical validation of the potentiometric inflection point. The pyrrolidine deprotonation (~11.3) is captured purely via potentiometry as it lacks a strong UV chromophore.

Protocol 2: High-Throughput Shake-Flask LC-MS/MS for LogD₇.₄

The shake-flask method remains the gold standard for determining the distribution coefficient (LogD)[8][9]. We utilize an LC-MS/MS readout to handle low concentrations and avoid the common pitfall of aqueous phase contamination by highly viscous octanol[10].

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

  • Partitioning: Add 10 µL of a 10 mM DMSO stock of the compound to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 volume ratio).

  • Equilibration: Agitate at 25°C for 60 minutes at 1000 rpm, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous phases. Dilute and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogD₇.₄ = Log₁₀(Peak Area in Octanol / Peak Area in PBS).

ShakeFlaskWorkflow Prep 1. Phase Preparation Mutually Saturated Octanol/PBS Equilibrate 2. Compound Partitioning Shake at 1000 rpm (60 min) Prep->Equilibrate Centrifuge 3. Phase Separation Centrifugation (3000 x g) Equilibrate->Centrifuge LCMS 4. LC-MS/MS Quantification Targeted MRM Analysis Centrifuge->LCMS Calc 5. LogD Calculation Ratio of Phase Peak Areas LCMS->Calc

Diagram 2: Step-by-step workflow for high-throughput LC-MS/MS LogD determination.

Application in Drug Design: Target Engagement

In kinase inhibitor design or GPCR targeting, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine serves as an exceptional vector-directing scaffold.

  • The Pyridazine Role: The adjacent nitrogens of the pyridazine ring act as potent hydrogen-bond acceptors, frequently engaging the backbone amides of a kinase hinge region[3]. Furthermore, its high dipole moment enhances π-π stacking with aromatic residues in the binding pocket[2].

  • The Pyrrolidine Role: The ether linkage acts as a flexible hinge, projecting the basic pyrrolidine ring out toward the solvent-exposed channel. At physiological pH, the protonated secondary amine forms critical salt bridges with acidic residues (e.g., Asp or Glu) at the edge of the active site, drastically improving target residence time and selectivity.

TargetEngagement Scaffold 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (Bifunctional Scaffold) Pyridazine Pyridazine Core (H-Bond Acceptor) Scaffold->Pyridazine Pyrrolidine Protonated Pyrrolidine (Cationic Vector) Scaffold->Pyrrolidine Hinge Kinase Hinge Region (Backbone Binding) Pyridazine->Hinge H-Bonds Solvent Solvent Channel (Salt Bridge Formation) Pyrrolidine->Solvent Electrostatic Interaction Efficacy Target Inhibition & High Residence Time Hinge->Efficacy Solvent->Efficacy

Diagram 3: Logical target engagement pathway of the scaffold within a kinase active site.

References

  • PubChem - Pyrrolidine | C4H9N | CID 31268. National Institutes of Health (NIH). Available at:[Link]

  • Meanwell N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Available at:[Link]

  • Grokipedia - Pyridazine Chemical Properties. Available at: [Link]

  • Aragen Life Sciences - Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Available at:[Link]

  • Encyclopedia MDPI - Methods for Determination of Lipophilicity (Shake-Flask Method). Available at:[Link]

  • ResearchGate - Calculated pKa values for C-H bonds in Pyridazine. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Biological Activity and Pharmacological Utility of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Executive Summary As a privileged scaffold in modern medicinal chemistry, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS: 1247506-87-1) serves as a critical pharmacophore and advanced intermediate in the development of h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS: 1247506-87-1) serves as a critical pharmacophore and advanced intermediate in the development of highly targeted therapeutics. While the pyridazine core itself is historically recognized for broad-spectrum biological activities, the specific functionalization with a pyrrolidin-3-yloxy moiety transforms this molecule into a highly selective RNA splicing modulator. This guide synthesizes the structural pharmacology, primary biological applications (specifically in neurogenetics and oncology), and the self-validating experimental workflows required to evaluate its derivatives.

Structural Pharmacology & Physicochemical Profile

The biological efficacy of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine derivatives stems from precise structure-activity relationship (SAR) dynamics:

  • The Pyridazine Core: Acts as a rigid, planar aromatic spacer. Its two adjacent nitrogen atoms provide excellent hydrogen-bond accepting capabilities and facilitate π−π stacking interactions with target RNA bases or protein residues[1]. The 3-methyl substitution introduces necessary steric bulk to restrict rotational freedom, locking the molecule into an active conformation within binding pockets[2].

  • The Pyrrolidin-3-yloxy Moiety: Introduces a flexible, chiral, and basic center. With a pKa of approximately 8.5–9.0, the secondary amine of the pyrrolidine ring is predominantly protonated at physiological pH. This cationic state is the primary driver for electrostatic interactions (salt bridges) with the negatively charged phosphodiester backbone of RNA or acidic amino acid residues in ribonucleoprotein complexes.

Primary Biological Application: SMN2 Splicing Modulation

The most significant biological application of this scaffold is its role as a precursor in the synthesis of 1,4-disubstituted pyridazine analogs designed to treat Spinal Muscular Atrophy (SMA) . SMA is an autosomal recessive neuromuscular disorder caused by the homozygous disruption of the SMN1 gene[3]. Patients rely entirely on the paralogous SMN2 gene, which harbors a silent C→T transition in Exon 7 that disrupts an exonic splicing enhancer, leading to the exclusion of Exon 7 and the production of a truncated, unstable protein[3].

According to foundational patents such as[4], derivatives of 3-methyl-6-(pyrrolidin-3-yloxy)pyridazine act as potent small-molecule splicing modulators. They bind to the SMN2 pre-mRNA and stabilize its transient interaction with the U1 small nuclear ribonucleoprotein (snRNP) at the weak 5' splice site. This stabilization corrects the splicing defect, driving the inclusion of Exon 7 and restoring the translation of full-length, functional SMN protein[5].

SMN2_Splicing_Mechanism PreMRNA SMN2 pre-mRNA (Weak 5' Splice Site) Complex U1 snRNP + RNA Stabilized Complex PreMRNA->Complex Spliceosome Assembly Compound Pyridazine Derivative (Splicing Modulator) Compound->Complex Binds & Stabilizes SplicedRNA Mature mRNA (Exon 7 Included) Complex->SplicedRNA Splicing Catalysis Protein Full-Length SMN (Functional Protein) SplicedRNA->Protein Translation

Fig 1. Mechanism of SMN2 pre-mRNA splicing modulation by pyridazine derivatives.

Pleiotropic Activities: Oncology and Beyond

While optimized for neurogenetics, the RNA-binding nature of these pyridazine-pyrrolidine analogs exhibits remarkable pleiotropy.

  • Oncology (FoxM1 Modulation): Recent pharmacological profiling has revealed that the splicing modulation efficacy of these compounds is linearly correlated with the modulation of the FoxM1_ΔVIIa splice variant[6]. FoxM1 is a critical oncogenic transcription factor, and its splice variants drive tumor proliferation. By altering FoxM1 splicing, these pyridazine derivatives demonstrate potent anti-cancer potential[7].

  • Broad-Spectrum Activity: Independent of RNA splicing, the pyridazine core is a "magic moiety" in medicinal chemistry[8]. Classical bioisosteres of pyridazine exhibit potent antimicrobial activities by disrupting bacterial cell wall synthesis[1], while pyridazinone derivatives are well-documented inhibitors of cyclooxygenase (COX), providing robust anti-inflammatory and analgesic effects[2].

Experimental Protocols & Validation Systems

To evaluate the biological activity of synthesized derivatives, researchers must employ self-validating assay systems that isolate causality at both the transcriptomic and proteomic levels.

Experimental_Workflow Step1 Synthesis via 3-Methyl-6- (pyrrolidin-3-yloxy)pyridazine Step2 In Vitro Minigene Assay (RT-qPCR for Exon 7) Step1->Step2 Library Screening Step3 Cellular SMN ELISA (Protein Quantification) Step2->Step3 Hit Validation Step4 FoxM1 Splicing Assay (Off-Target Profiling) Step3->Step4 Pleiotropic Profiling

Fig 2. Workflow for validating the biological activity of pyridazine-based splicing modulators.

Protocol 1: Cellular SMN Protein ELISA

Causality & Rationale: This assay directly quantifies the translation of functional SMN protein following splicing correction. Lysis with RIPA buffer is strictly required over milder detergents (e.g., NP-40) to ensure the complete extraction of both nuclear and cytoplasmic SMN protein pools, preventing false negatives caused by insoluble aggregates.

  • Cell Culture: Plate SMA patient-derived fibroblasts (e.g., GM03169) in 96-well plates at 1×104 cells/well.

  • Treatment: Treat cells with serial dilutions of the pyridazine analog (0.1 nM to 10 μM) for 48 hours. Note: 48 hours is the kinetic minimum required for transcription, modified splicing, and measurable protein accumulation.

  • Lysis: Lyse cells using RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

  • Capture & Detection: Transfer lysates to an ELISA plate pre-coated with an anti-SMN capture antibody (clone 2B1). Wash, then incubate with a biotinylated anti-SMN detection antibody specific to the C-terminus (encoded exclusively by Exon 7).

  • Validation Check: The assay is only valid if the Z'-factor between the positive control (e.g., Branaplam) and the DMSO vehicle is >0.5. Calculate the EC50​ based on absorbance at 450 nm.

Protocol 2: In Vitro SMN2 Minigene Splicing Assay

Causality & Rationale: A minigene reporter is utilized rather than full-length genomic DNA to isolate the specific Exon 7 splicing event from complex endogenous transcriptional regulation.

  • Transfection: Transfect HEK293T cells with a reporter plasmid containing the SMN2 minigene (Exons 6-8) fused to a luciferase reporter.

  • Incubation: Add the test compound and incubate for 24 hours.

  • RNA Extraction: Extract total RNA using TRIzol and perform reverse transcription.

  • Quantification: Use TaqMan probes specific for the Exon 6-7 junction (inclusion) and Exon 6-8 junction (exclusion).

  • Validation Check: Normalize the Exon 7 inclusion transcript levels against the total minigene transcript to control for variations in transfection efficiency and compound-induced global transcriptional suppression.

Quantitative Data Summary

The following table synthesizes the comparative biological efficacy of pyridazine derivatives across various therapeutic targets.

Compound Class / ScaffoldPrimary TargetBiological EffectRepresentative EC50​ / IC50​ Key Reference
1,4-Disubstituted Pyridazines (Pyrrolidin-3-yloxy derivatives)SMN2 pre-mRNAExon 7 Inclusion (SMA Therapy) EC50​ : 10 - 100 nM
Pyridazine Splicing Modulators FoxM1 pre-mRNAΔVIIa Variant Modulation (Oncology) IC50​ : 15 - 150 nM
Classical Pyridazine Bioisosteres Bacterial Cell WallAntimicrobial ActivityMIC: 1 - 10 μg/mL
Pyridazinone Derivatives Cyclooxygenase (COX)Anti-inflammatory / AnalgesicDose-dependent

References

  • Source: WIPO / Google Patents (WO2014028459A1)
  • Source: CNIPA / Google Patents (CN107428729B)
  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: Molecules (MDPI, 2023) URL: [Link]

  • Title: A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone Source: ResearchGate (2019) URL: [Link]

Sources

Exploratory

potential therapeutic targets of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

An In-Depth Technical Guide to the Therapeutic Targets of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine and Related Pyridazine Scaffolds Executive Summary The compound 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targets of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine and Related Pyridazine Scaffolds

Executive Summary

The compound 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine represents a critical structural pharmacophore within the class of 1,4-disubstituted pyridazine analogs. Originally synthesized as a core building block during the optimization of RNA splicing modulators, this scaffold is the chemical foundation for clinical-stage molecules such as Branaplam (LMI070)[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular mechanics of this scaffold, detailing its primary therapeutic targets: SMN2 pre-mRNA for Spinal Muscular Atrophy (SMA) and HTT pre-mRNA for Huntington’s Disease (HD). We will explore the causality behind its mechanism of action, validated experimental workflows, and the clinical pharmacology that dictates its efficacy and off-target profile.

Molecular Mechanics: The 5'-Splice Site Bulge Repair Mechanism

Pyridazine derivatives containing the pyrrolidin-yloxy or piperidin-yloxy motifs do not target proteins; they target RNA-protein complexes. Specifically, they act as molecular glues that stabilize the interaction between the 5' splice site of target pre-mRNAs and the U1 small nuclear ribonucleoprotein (snRNP)[2]. The basic nitrogen in the pyrrolidine/piperidine ring interacts with the RNA phosphate backbone, while the pyridazine core intercalates into the RNA bulge, effectively "repairing" weak splice sites.

This mechanism allows the scaffold to modulate alternative splicing, making it a powerful tool for diseases caused by aberrant RNA processing.

G cluster_SMN2 Target 1: SMN2 (SMA) cluster_HTT Target 2: HTT (Huntington's) Compound Pyridazine Scaffold SMN2 SMN2 pre-mRNA Compound->SMN2 U1 snRNP Stabilization HTT HTT pre-mRNA Compound->HTT Cryptic Splice Site Activation Exon7 Exon 7 Inclusion SMN2->Exon7 SMN_Prot Functional SMN Exon7->SMN_Prot Pseudo Pseudo-exon Frameshift HTT->Pseudo NMD mRNA Decay (Lower mHTT) Pseudo->NMD

Dual mechanism of pyridazine scaffolds in SMN2 and HTT pre-mRNA splicing modulation.

Primary Target: SMN2 pre-mRNA (Spinal Muscular Atrophy)

Spinal Muscular Atrophy (SMA) is driven by the homozygous loss of the SMN1 gene. The paralogous SMN2 gene produces a nearly identical pre-mRNA, but a silent mutation causes the skipping of Exon 7, resulting in a truncated, unstable protein. The pyridazine scaffold binds the SMN2 pre-mRNA, stabilizing the U1 snRNP at the weak 5' splice site of Exon 7, promoting its inclusion and restoring full-length SMN protein production [1].

Protocol 1: In Vitro SMN2 Splicing Dual-Luciferase Assay

To validate the splicing efficacy of pyridazine analogs, we utilize a self-validating dual-luciferase minigene reporter system. This isolates the splicing event from endogenous transcriptional noise.

  • Step 1: Plasmid Transfection. Transfect HEK293T cells with an SMN2 minigene plasmid fused to a Firefly luciferase reporter (dependent on Exon 7 inclusion) and a constitutively driven Renilla luciferase plasmid.

    • Causality: The minigene ensures we are measuring direct splicing modulation, not transcriptional upregulation.

  • Step 2: Compound Titration. Treat cells with a serial dilution (1 nM to 10 μM) of the pyridazine compound for 24 hours.

    • Causality: A broad dynamic range is required to accurately plot the Hill slope and determine the EC50.

  • Step 3: Luminescence Quantification & Normalization. Lyse cells and sequentially measure Firefly and Renilla luminescence.

    • Causality (Self-Validation): Firefly signal indicates Exon 7 inclusion. Renilla signal acts as an internal control for cell viability and transfection efficiency. Normalizing Firefly to Renilla (F/R ratio) eliminates false positives caused by compound cytotoxicity, ensuring the data reflects true splicing modulation.

Secondary Target: HTT pre-mRNA (Huntington's Disease)

During the clinical development of pyridazine-based SMA drugs, a profound secondary target was discovered: the Huntingtin (HTT) transcript. The scaffold induces the inclusion of a non-annotated 115bp pseudo-exon into the HTT pre-mRNA. This insertion introduces a premature stop codon, triggering Nonsense-Mediated Decay (NMD) and significantly lowering the levels of the toxic mutant HTT (mHTT) protein [3].

Protocol 2: HTT Lowering Quantification via Mesoscale Discovery (MSD) Assay

Standard ELISAs lack the dynamic range to detect subtle, allele-specific HTT lowering. We employ the MSD electrochemiluminescence platform using patient-derived cells.

  • Step 1: Patient-Derived Fibroblast Culture. Culture fibroblasts from HD patients (e.g., carrying >40 CAG repeats) and treat with the pyridazine analog for 72 hours.

    • Causality: Immortalized cell lines often lose endogenous splicing architecture. Patient fibroblasts preserve the exact molecular fingerprint and aberrant alternative splicing seen in HD.

  • Step 2: Lysis and Target Capture. Lyse cells in RIPA buffer supplemented with protease inhibitors. Transfer lysates to an MSD plate pre-coated with allele-specific capture antibodies (e.g., 2B7 for total HTT, and MW1 for mutant poly-Q expanded HTT).

    • Causality: Measuring both total and mutant HTT is critical to determine if the splicing modulator is pan-lowering or allele-selective.

  • Step 3: Electrochemiluminescence Detection. Apply a SULFO-TAG conjugated detection antibody and read the plate.

    • Causality (Self-Validation): The MSD platform emits light only when electricity is applied to the electrodes at the bottom of the microplate, decoupling the excitation source from the emission signal. This eliminates background autofluorescence, providing the high signal-to-noise ratio necessary to validate sub-10 nM IC50 values.

Quantitative Pharmacology & Clinical Context

The translation of the pyridazine scaffold from in vitro success to clinical application has been marked by both high potency and complex off-target challenges. The table below summarizes the pharmacological profile of this chemical class.

Compound / ScaffoldPrimary TargetMechanism of ActionIn Vitro PotencyClinical Status / Notes
Pyridazine Analog (Branaplam) SMN2 pre-mRNAExon 7 InclusionEC50 ~ 20 nMDiscontinued for SMA [1]
Pyridazine Analog (Branaplam) HTT pre-mRNAPseudo-exon InclusionIC50 < 10 nMVIBRANT-HD Trial (Halted) [4]
Risdiplam (Reference) SMN2 pre-mRNAExon 7 InclusionEC50 ~ 40 nMFDA Approved (Evrysdi)

Addressing Off-Target Toxicity: While highly effective at lowering mHTT, the Phase 2 VIBRANT-HD trial was terminated due to dose-dependent peripheral neuropathy [4]. Mechanistic investigations suggest that the pyridazine scaffold's affinity for RNA bulges is not perfectly selective; it can disrupt rRNA biogenesis, leading to nucleolar stress and subsequent neurotoxicity. Future optimization of the 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine core must focus on tightening the structure-activity relationship (SAR) to enhance target-sequence specificity and eliminate binding to off-target pseudo-exons in peripheral nerves.

References

  • WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions, Google P
  • Branaplam (LMI070) Compound Summary, PubChem, [Link]

  • An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons, EGA European Genome-Phenome Archive, [Link]

  • Novartis Suspends Phase 2 Study of Huntington Disease Agent Branaplam, NeurologyLive, [Link]

Foundational

The Pyridazine Nucleus: A Journey from Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has carved a significant nic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Initially explored out of academic curiosity, its unique physicochemical properties have propelled it to the status of a "privileged structure." This guide provides a comprehensive exploration of the discovery, history, and evolution of pyridazine derivatives in drug discovery. We will delve into the seminal synthetic strategies, key milestones in the development of pyridazine-based therapeutics, and the underlying principles of their biological activity, supported by detailed experimental protocols, quantitative data, and visual representations of key concepts.

A Historical Perspective: From Fischer's First Synthesis to Modern Drug Candidates

The story of pyridazine begins in the late 19th century. In the course of his extensive investigations into hydrazines, the Nobel laureate Emil Fischer is credited with the first synthesis of a pyridazine derivative.[1] His work involved the condensation of phenylhydrazine with levulinic acid, a reaction that, while not aimed at producing a pyridazine, laid the foundational chemistry for accessing this heterocyclic system. The parent, unsubstituted pyridazine was later prepared by the oxidation of benzocinnoline followed by decarboxylation.[1]

For many decades, pyridazines remained largely a subject of academic interest. Their rarity in nature, likely due to the scarcity of naturally occurring hydrazines, meant that their biological significance was not immediately apparent.[1] However, the mid-20th century witnessed a burgeoning interest in heterocyclic chemistry for therapeutic applications. This led to the exploration of various nitrogen-containing scaffolds, including pyridazine.

A significant milestone in the history of pyridazine-based drugs was the approval of Minaprine in France in 1972.[2] This 3-aminopyridazine derivative was developed as an atypical antidepressant.[3][4] Although it was later withdrawn due to side effects, Minaprine's journey from discovery to clinical use demonstrated the potential of the pyridazine core to yield centrally active agents.[2] Another early example is Hydralazine , an antihypertensive agent approved by the FDA in 1953, which contains a fused pyridazine (phthalazine) ring.[2]

The latter half of the 20th century and the early 21st century saw an explosion in the investigation of pyridazine derivatives for a wide array of therapeutic targets. This was driven by a deeper understanding of its unique electronic properties, including its weak basicity, high dipole moment, and capacity for hydrogen bonding, which make it an attractive scaffold for molecular recognition at biological targets.[2][4]

The Pyridazine Scaffold: Physicochemical Properties and Role in Drug Design

The two adjacent nitrogen atoms in the pyridazine ring impart a unique set of physicochemical properties that medicinal chemists have learned to exploit.

  • Polarity and Solubility: The presence of two nitrogen atoms increases the polarity of the pyridazine ring compared to its carbocyclic analog, benzene. This can lead to improved aqueous solubility of drug candidates, a crucial parameter for bioavailability.

  • Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets such as enzymes and receptors. This dual hydrogen-bonding capacity can be a key factor in achieving high binding affinity and selectivity.[2]

  • Dipole Moment: The pyridazine ring possesses a significant dipole moment, which can facilitate π-π stacking interactions with aromatic residues in protein binding pockets.[2]

  • Metabolic Stability: The pyridazine nucleus is often more resistant to metabolic degradation compared to other aromatic systems, which can lead to improved pharmacokinetic profiles.

  • Bioisosterism: The pyridazine ring is often considered a bioisostere of the phenyl and pyridine rings. Replacing these common motifs with a pyridazine can modulate a compound's properties in a beneficial way, such as improving selectivity or reducing off-target effects.

These properties have led to the pyridazine scaffold being described as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has made it a popular starting point in drug discovery campaigns.

Key Synthetic Strategies for Accessing the Pyridazine Core

The construction of the pyridazine ring can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation of γ-Dicarbonyl Compounds with Hydrazines

This is one of the most classical and widely used methods for the synthesis of pyridazines and pyridazinones. The reaction of a 1,4-dicarbonyl compound (such as a γ-ketoacid or a 1,4-diketone) with hydrazine or a substituted hydrazine leads to the formation of the six-membered ring through a cyclocondensation reaction.

Experimental Protocol: Synthesis of 6-Aryl-3(2H)-pyridazinones from γ-Ketoacids [5]

This protocol describes a general procedure for the synthesis of 6-aryl-3(2H)-pyridazinones, a common structural motif in many biologically active pyridazine derivatives.

  • Step 1: Friedel-Crafts Acylation: To a stirred solution of an aromatic compound (e.g., toluene) and succinic anhydride in a suitable solvent (e.g., nitrobenzene), add aluminum chloride (AlCl₃) portion-wise at a controlled temperature (typically 0-10 °C). After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting β-aroylpropionic acid can be isolated by filtration or extraction.

  • Step 2: Cyclocondensation: Dissolve the β-aroylpropionic acid in a suitable solvent such as ethanol or acetic acid. Add hydrazine hydrate and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the resulting 4,5-dihydro-3(2H)-pyridazinone by filtration.

  • Step 3: Aromatization: To obtain the final 6-aryl-3(2H)-pyridazinone, the dihydropyridazinone can be aromatized using an oxidizing agent such as bromine in acetic acid or manganese dioxide in a suitable solvent.

Workflow for the Synthesis of 6-Aryl-3(2H)-pyridazinones

G Aromatic Aromatic Compound + Succinic Anhydride Ketoacid β-Aroylpropionic Acid Aromatic->Ketoacid Friedel-Crafts Acylation (AlCl₃) Dihydropyridazinone 4,5-Dihydropyridazinone Ketoacid->Dihydropyridazinone Cyclocondensation (Hydrazine Hydrate) Pyridazinone 6-Aryl-3(2H)-pyridazinone Dihydropyridazinone->Pyridazinone Aromatization (e.g., Br₂/AcOH)

Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

A more modern and highly versatile approach to pyridazine synthesis is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an alkene or alkyne. The initial cycloadduct rapidly undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the aromatic pyridazine ring.

Experimental Protocol: iEDDA Synthesis of a Substituted Pyridazine [6][7]

This protocol provides a general framework for the iEDDA reaction to form a pyridazine.

  • Reactant Preparation: Dissolve the 1,2,4,5-tetrazine derivative and the dienophile (e.g., a strained alkene or an enol ether) in a suitable solvent (e.g., dichloromethane, acetonitrile, or water, depending on the reactants).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can often be monitored visually by the disappearance of the characteristic color of the tetrazine.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude pyridazine derivative is then purified by an appropriate method, such as column chromatography or recrystallization.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

G Tetrazine 1,2,4,5-Tetrazine (Electron-deficient) Cycloadduct [4+2] Cycloadduct (Unstable) Tetrazine->Cycloadduct + Dienophile Dienophile (Electron-rich) Dienophile->Cycloadduct + Pyridazine Pyridazine Cycloadduct->Pyridazine Nitrogen N₂ Cycloadduct->Nitrogen -

Caption: The iEDDA reaction for pyridazine synthesis.

Pyridazine Derivatives in Medicinal Chemistry: A Survey of Biological Activities

The versatility of the pyridazine scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following sections highlight some of the key therapeutic areas where pyridazine-containing compounds have shown significant promise.

Anticancer Agents

A significant focus of pyridazine-related research has been in the development of novel anticancer agents. Many pyridazine derivatives have been found to inhibit key signaling pathways involved in cancer progression.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis. Several pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2 kinase activity.[8]

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for pyridazine-based inhibitors.[1][9][10][11]

Table 1: Anticancer Activity of Selected Pyridazine Derivatives

Compound IDTargetIC₅₀ (µM)Cell LineReference
5b VEGFR-230.3HCT-116 (Colon)[8]
4b VEGFR-221.2MCF-7 (Breast)[8]
12b (EW-7197) ALK50.013Kinase Assay[12]
TR16 MAO-B0.17Enzyme Assay[13]
Compound 7 COX-2--[14]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Pyridazine derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade. Selective COX-2 inhibitors can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Anti-inflammatory Activity of Selected Pyridazine Derivatives

Compound IDTarget% Inhibition (at 10 µM)RemarksReference
Compound 7 COX-2>100% (relative to celecoxib)Superior inhibition to celecoxib[14]
Compound 12 COX-2>100% (relative to celecoxib)Superior inhibition to celecoxib[14]
Compound 71 NF-κBIC₅₀ = 2.0 µMInhibition of LPS-induced NF-κB activity[15]
Central Nervous System (CNS) Agents

The ability of pyridazine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.

Monoamine Oxidase (MAO) Inhibitors: MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Several pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors.[13][16][17]

Mechanism of Pyridazine-based MAO-B Inhibitors

G cluster_0 Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Pyridazine Pyridazine Inhibitor Pyridazine->MAOB Inhibits

Caption: Pyridazine-based MAO-B inhibitors block the breakdown of dopamine, increasing its availability.[16]

Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity (MAO-B vs MAO-A)Reference
TR16 MAO-B0.17>235[13]
TR2 MAO-B0.2785[13]
S5 MAO-B0.20319[17]

Future Directions and Conclusion

The journey of pyridazine derivatives in medicinal chemistry is a testament to the power of fundamental chemical research and the continuous quest for novel therapeutic agents. From its serendipitous discovery to its current status as a privileged scaffold, the pyridazine nucleus has demonstrated remarkable versatility.

The future of pyridazine-based drug discovery remains bright. The development of novel synthetic methodologies, such as skeletal editing to convert readily available pyridines into pyridazines, will further expand the accessible chemical space. Advances in computational chemistry and structure-based drug design will enable the more rational design of pyridazine derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

As our understanding of complex diseases at the molecular level deepens, the unique properties of the pyridazine scaffold will undoubtedly continue to be harnessed to create the next generation of innovative medicines. This guide has provided a comprehensive overview of the rich history and exciting present of pyridazine medicinal chemistry, offering a valuable resource for scientists dedicated to the discovery and development of new therapies.

References

  • Wikipedia. Pyridazine. [Link]

  • ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. [Link]

  • EMBL-EBI. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [Link]

  • J-Stage. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • R Discovery. Pharmacologic profile of an original psychotropic drug. Minaprine: comparison with six reference antidepressives. [Link]

  • ACS Publications. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(3), 1-26. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed. [Pharmacologic Profile of an Original Psychotropic Drug. Minaprine: Comparison With Six Reference Antidepressives]. [Link]

  • JOCPR. Drug design, development and biological screening of pyridazine derivatives. [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Patsnap. Method for synthetizing 3,6-dichloropyridazine.
  • ResearchGate. Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and nonc. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubMed. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. [Link]

  • PubMed. Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. [Link]

  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • ResearchGate. The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... [Link]

  • ACS Publications. Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. [Link]

  • PMC. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine: A Roadmap for Preformulation Studies

Introduction: The Critical Role of Early-Stage Profiling 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine represents a novel chemical entity with potential significance in medicinal chemistry, belonging to the pyridazine class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Early-Stage Profiling

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine represents a novel chemical entity with potential significance in medicinal chemistry, belonging to the pyridazine class of heterocycles known for their diverse biological activities.[1][2] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide addresses the current scarcity of public data on 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. Rather than a simple data sheet, this document serves as a comprehensive roadmap for researchers and drug development professionals. It provides the strategic rationale and detailed experimental protocols necessary to thoroughly characterize the solubility and stability of this molecule. As a Senior Application Scientist, my objective is to not only present the "how" but to elucidate the "why," grounding each step in the principles of pharmaceutical science to ensure the generation of robust and reliable data.

Part 1: In Silico Physicochemical Profiling - A Predictive Foundation

In the absence of empirical data, computational tools provide an invaluable starting point for predicting the behavior of a new chemical entity. These in silico models use the molecular structure to estimate key properties, guiding initial experimental design and identifying potential challenges.[3][4]

The structure of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine contains several features that will critically influence its properties:

  • Two Basic Centers: The pyrrolidine nitrogen and the pyridazine ring nitrogens are expected to be basic, making the compound's solubility highly dependent on pH.

  • Ether Linkage: The ether bond may be susceptible to oxidative or hydrolytic degradation under certain conditions.

  • Aromatic System: The pyridazine ring provides a degree of electronic stability but can also be involved in specific degradation pathways.

Predicted Physicochemical Properties

While no specific experimental data is available in public databases like PubChem or ChemSpider, we can anticipate a range of values based on structurally similar compounds and general principles. The following table should be populated with data from reliable prediction software (e.g., Chemicalize, ACD/Labs, StarDrop) to establish a theoretical baseline before embarking on laboratory work.

PropertyPredicted ValueMethod/SoftwareSignificance and Experimental Focus
Molecular Weight ~193.24 g/mol N/AFoundational for all concentration calculations.
logP [Insert Value][e.g., XLogP3]Indicates lipophilicity; guides selection of organic solvents and predicts membrane permeability.[5]
pKa (Most Basic) [Insert Value][e.g., ACD/pKa]Likely corresponds to the pyrrolidine nitrogen; crucial for predicting solubility changes in the physiological pH range.
pKa (Second Basic) [Insert Value][e.g., ACD/pKa]Likely corresponds to a pyridazine nitrogen; defines the full pH-solubility profile.
Aqueous Solubility (Intrinsic) [Insert Value][e.g., ALOGPS]Predicts the solubility of the neutral form; sets a baseline for pH-modified solubility.

Part 2: Experimental Determination of Solubility

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For a compound with multiple ionizable centers like 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, a comprehensive understanding of its pH-solubility profile is non-negotiable.

Methodology 1: Thermodynamic (Equilibrium) Solubility Determination

This is the gold-standard method for determining the true equilibrium solubility of a compound. The Shake-Flask method, as standardized by organizations like the OECD, is the most common approach.

Causality Behind the Protocol: The core principle is to allow the solid compound to reach a state of equilibrium with the solvent over an extended period. This ensures the measured concentration represents the maximum amount of solute that can be dissolved under those specific conditions, providing a definitive, thermodynamically stable value. Using a range of pH buffers is essential to map the solubility curve across the ionization states of the molecule, which is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Dependent Equilibrium Solubility

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess of solid 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine to vials containing each buffer. The excess must be sufficient to ensure a solid phase remains at the end of the experiment, confirming saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. It is critical to use filters that do not bind the compound.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of the supernatant to ensure it has not shifted during the experiment.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that no phase changes or solvate formation occurred during the experiment.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format and plotted graphically to visualize the relationship between pH and solubility.

pH of BufferInitial pHFinal pHTemperature (°C)Solubility (µg/mL)Solubility (mM)Solid Form Analysis
2.025[e.g., No Change]
4.525[e.g., No Change]
6.825[e.g., No Change]
7.425[e.g., No Change]
9.025[e.g., No Change]
Visualization: Equilibrium Solubility Workflow

G Figure 1: Equilibrium Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Output A Prepare pH Buffers (e.g., 2.0, 4.5, 6.8, 7.4, 9.0) B Add Excess Solid Compound to each buffer vial A->B C Agitate at Constant Temp (e.g., 25°C for 48h) D Separate Phases (Centrifuge/Filter) C->D E Quantify Supernatant (HPLC-UV) D->E F Verify Final pH D->F G Analyze Remaining Solid (XRPD/DSC) D->G H Generate pH-Solubility Profile (Table & Graph) E->H F->H G->H

Caption: Workflow for determining the thermodynamic solubility of a compound across a range of pH values.

Part 3: Chemical Stability Assessment

Evaluating the intrinsic chemical stability of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is essential to identify potential degradation pathways, determine appropriate storage conditions, and establish a re-test period. Forced degradation (or stress testing) is a powerful tool to accelerate this process.

Causality Behind the Protocol: Forced degradation studies intentionally expose the compound to conditions more severe than those it would typically encounter during storage or use. The purpose is not to determine shelf-life directly, but to rapidly identify likely degradation products and pathways. This information is crucial for developing a stability-indicating analytical method—a method that can accurately quantify the parent compound in the presence of its degradants.

Methodology 2: Forced Degradation Studies

This protocol outlines a systematic approach to stress testing in solution and in the solid state, consistent with International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stress Testing

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress (Solution): Heat the stock solution at a controlled temperature (e.g., 60 °C).

    • Photostability (Solution): Expose the stock solution to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Solid-State Stress:

    • Thermal Stress (Solid): Store the solid compound in a controlled temperature/humidity chamber (e.g., 60 °C/75% RH).

    • Photostability (Solid): Expose the solid compound to light as per ICH Q1B.

  • Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 8, 24, 48 hours). Quench the reactions where necessary (e.g., neutralize acid/base).

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20%.

    • Peak Purity: Assess the purity of the main peak to ensure co-eluting degradants are not present.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's peak area is accounted for by the sum of the degradant peak areas.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

Stress ConditionDurationTemperature% Assay of ParentMass Balance (%)Observations / Major Degradants
0.1 N HCl 24 hRT[e.g., No degradation]
0.1 N NaOH 24 hRT[e.g., 15% loss, one major degradant]
3% H₂O₂ 24 hRT[e.g., 8% loss, two minor degradants]
Heat (Solution) 48 h60 °C[e.g., No degradation]
Light (Solution) [ICH Q1B]RT[e.g., No degradation]
Heat (Solid) 7 days60°C/75%RH[e.g., No degradation]
Light (Solid) [ICH Q1B]RT[e.g., No degradation]
Visualization: Forced Degradation Workflow

G Figure 2: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Output A Prepare Compound Stock (Solution & Solid) B Acid Hydrolysis (0.1 N HCl) A->B C Base Hydrolysis (0.1 N NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (Solution & Solid) A->E F Photolytic (Solution & Solid) A->F G Sample at Time Points (e.g., 0, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Assess Peak Purity & Mass Balance H->I J Identify Degradation Pathways Develop Stability-Indicating Method I->J

Caption: A systematic workflow for conducting forced degradation studies to assess chemical stability.

Conclusion

The successful development of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine as a potential therapeutic agent hinges on a robust and early characterization of its fundamental physicochemical properties. This guide provides a strategic framework and detailed, actionable protocols for determining the solubility and stability of this novel compound. By grounding experimental design in sound scientific principles—from initial in silico predictions to rigorous equilibrium and stress-testing methodologies—researchers can generate the high-quality data necessary to make informed decisions, mitigate development risks, and accelerate the progression of this promising molecule through the drug development pipeline.

References

  • [Placeholder for a relevant pyridazine chemistry review, e.g.
  • [Placeholder for a reference on in silico prediction methods, e.g.
  • [Placeholder for a reference on logP and its importance, e.g., Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.]
  • [Placeholder for a reference on solubility determination, e.g., Avdeef, A. (2003).
  • [Placeholder for a reference on stability testing guidelines, e.g., ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products.]
  • [Placeholder for a reference on forced degradation, e.g., Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

Foundational

In Silico Modeling of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Binding: An In-depth Technical Guide

This guide provides a comprehensive, in-depth exploration of the in silico methodologies for characterizing the binding of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine to a representative biological target. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the in silico methodologies for characterizing the binding of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine to a representative biological target. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will delve into the core techniques of molecular docking, molecular dynamics simulations, and binding free energy calculations, offering not just a procedural overview, but a scientifically grounded rationale for each step.

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including the inhibition of protein kinases.[1][2] While the specific biological target of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is not definitively established in publicly available literature, its structural motifs are frequently found in kinase inhibitors.[3] Therefore, for the purpose of this technical guide, we will use p38 alpha Mitogen-Activated Protein Kinase (MAPK) as a representative target. This choice is based on the availability of high-resolution crystal structures of p38 MAPK in complex with pyridazine-based inhibitors, providing a solid foundation for a robust and illustrative in silico modeling workflow.[4][5][6][7]

Conceptual Framework: A Multi-tiered Approach to Understanding Molecular Recognition

The in silico investigation of a ligand-protein interaction is a multi-step process that progressively refines our understanding of the binding event. We begin with a static prediction of the binding pose and then move to a dynamic simulation to assess the stability and thermodynamics of the complex. This workflow can be conceptualized as follows:

G cluster_0 Phase 1: Initial Binding Pose Prediction cluster_1 Phase 2: Dynamic System Simulation cluster_2 Phase 3: Binding Affinity & Interaction Analysis Target & Ligand Preparation Target & Ligand Preparation Molecular Docking Molecular Docking Target & Ligand Preparation->Molecular Docking System Building & Equilibration System Building & Equilibration Molecular Docking->System Building & Equilibration Select Best Pose(s) Production MD Simulation Production MD Simulation System Building & Equilibration->Production MD Simulation Binding Free Energy Calculation Binding Free Energy Calculation Production MD Simulation->Binding Free Energy Calculation Generate Trajectories Data Analysis & Interpretation Data Analysis & Interpretation Binding Free Energy Calculation->Data Analysis & Interpretation

Caption: Overall in silico modeling workflow.

Phase 1: Target Identification and Preparation

The foundation of any structure-based drug design project is a high-quality 3D structure of the biological target.

Target Selection and Retrieval

As our model system, we will utilize the crystal structure of human p38 alpha MAPK. A suitable starting point is the PDB entry 4EWQ , which features a pyridazine-based inhibitor bound to the active site.[4] This provides a validated binding pocket and a reference for our docking studies.

Protocol: Retrieving the Protein Structure

  • Navigate to the RCSB Protein Data Bank (PDB) website (rcsb.org).

  • In the search bar, enter the PDB ID "4EWQ" and click search.

  • On the structure summary page, click on "Download Files" and select "PDB Format". Save the file as 4ewq.pdb.

Protein Preparation: Cleaning and Optimizing the Receptor

The raw PDB file contains information that is not necessary for our simulation, such as water molecules, co-factors, and other protein chains. The protein structure may also be missing hydrogen atoms.

Protocol: Protein Preparation using UCSF Chimera

  • Load the Structure: Open UCSF Chimera and load the 4ewq.pdb file.[8][9]

  • Remove Unwanted Chains and Heteroatoms:

    • The 4EWQ entry contains two identical protein chains (A and B). We will retain only chain A for our study. Use the command delete :.B to remove chain B.

    • Remove the co-crystallized ligand and any other non-essential heteroatoms. A typical command would be delete solvent. It is crucial to inspect the structure and retain any catalytically important water molecules or ions if necessary, though for this general protocol, we will remove them.[10][11]

  • Add Hydrogens: Use the addh command to add hydrogen atoms to the protein. Chimera will determine the appropriate protonation states for the amino acid residues at a neutral pH.

  • Assign Partial Charges: For subsequent molecular dynamics simulations, partial charges need to be assigned to each atom. This can be done using various force fields. For this protocol, we will use the AMBER ff14SB force field. This step is typically performed within the molecular dynamics software package.

  • Save the Prepared Protein: Save the cleaned protein structure as p38_prepared.pdb.

G Raw PDB File (4EWQ) Raw PDB File (4EWQ) Remove Chain B & Solvent Remove Chain B & Solvent Raw PDB File (4EWQ)->Remove Chain B & Solvent Add Hydrogens Add Hydrogens Remove Chain B & Solvent->Add Hydrogens Assign Partial Charges Assign Partial Charges Add Hydrogens->Assign Partial Charges Prepared Receptor Prepared Receptor Assign Partial Charges->Prepared Receptor

Caption: Protein preparation workflow.

Ligand Preparation: From 2D to 3D

The ligand, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, needs to be converted into a 3D structure with appropriate protonation and charge states.

Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a chemical database like PubChem. The SMILES string for our ligand is Cc1ccc(nc1)O[C@H]2CNCC2.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure should be energy minimized to obtain a low-energy conformation. This can be done using a molecular mechanics force field like MMFF94.

  • Assign Partial Charges: Partial charges are crucial for accurately modeling electrostatic interactions. For small molecules, the AM1-BCC charge model is a common choice.

  • Save the Prepared Ligand: Save the final ligand structure in a suitable format, such as .mol2 or .pdbqt, which contains the 3D coordinates and partial charges.

Phase 2: Predicting the Binding Pose with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.

Docking with AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined search space (grid box) and a scoring function to estimate the binding affinity.

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand for Vina: Convert the prepared protein and ligand files into the .pdbqt format using AutoDockTools (ADT). This format includes partial charges and atom types required by Vina.

  • Define the Binding Site (Grid Box): The grid box defines the search space for the docking algorithm. For a known target, the grid box should be centered on the active site. In our case, we will center the grid box on the co-crystallized ligand from the 4EWQ structure. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Run AutoDock Vina: Execute the Vina program from the command line, providing the prepared receptor, ligand, and grid box configuration as input.

  • Analyze the Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose is the most likely binding conformation. It is essential to visually inspect the top poses to ensure they are sterically and chemically reasonable.

ParameterDescriptionTypical Value
Binding Affinity Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.Varies
RMSD Root Mean Square Deviation from a reference structure (e.g., a known binding pose).< 2.0 Å for a good prediction

Phase 3: Simulating the Dynamic Behavior with Molecular Dynamics

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.

System Preparation for MD Simulation

This involves creating a simulation box containing the protein-ligand complex, solvating it with water, and adding ions to neutralize the system.

Protocol: System Setup with GROMACS

  • Combine Protein and Ligand: Create a single PDB file containing the coordinates of the prepared protein and the best-ranked docked pose of the ligand.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field - GAFF). Ligand parameters can be generated using tools like Antechamber.[6]

  • Create the Simulation Box: Define a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient distance between the protein and the box edges (typically at least 1.0 nm).

  • Solvate the System: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.[6]

  • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

G Docked Complex Docked Complex Define Simulation Box Define Simulation Box Docked Complex->Define Simulation Box Solvate with Water Solvate with Water Define Simulation Box->Solvate with Water Add Ions Add Ions Solvate with Water->Add Ions Neutral Solvated System Neutral Solvated System Add Ions->Neutral Solvated System

Caption: MD system preparation workflow.

Equilibration and Production MD

Before the production simulation, the system needs to be equilibrated to ensure it is at the desired temperature and pressure and that the solvent is properly distributed around the solute.

Protocol: MD Simulation with GROMACS

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes.

  • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to bring the system to the desired temperature (e.g., 300 K).

  • NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT) to adjust the system density to the correct value.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex.

Phase 4: Quantifying Binding Affinity

The trajectories from the MD simulation can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding from MD trajectories.[3] They calculate the binding free energy as the sum of the molecular mechanics energy in the gas phase and the solvation free energy.

Protocol: Binding Free Energy Calculation

  • Extract Snapshots: Extract snapshots of the protein, ligand, and complex from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms:

    • Molecular Mechanics Energy (ΔE_MM): The sum of the internal (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) energies.

    • Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:

    ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS

    Where TΔS is the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted, yielding a relative binding free energy.

Energy ComponentDescription
ΔE_vdw van der Waals energy
ΔE_elec Electrostatic energy
ΔG_polar Polar solvation energy
ΔG_nonpolar Non-polar solvation energy
ΔG_bind Total binding free energy

Phase 5: Data Analysis and Interpretation

The final step is to analyze the vast amount of data generated from the docking and MD simulations to gain insights into the binding mechanism.

Analyzing Docking Results
  • Binding Pose Visualization: Visualize the top-ranked docking pose in the context of the protein's active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Interaction Fingerprints: Generate 2D diagrams of the protein-ligand interactions to clearly illustrate the key residues involved in binding.

Analyzing MD Trajectories
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the complex. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein. High RMSF values in the binding site may indicate conformational changes upon ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify stable interactions.

  • Principal Component Analysis (PCA): Perform PCA on the trajectory to identify the dominant collective motions of the protein, which can reveal important conformational changes related to ligand binding.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for characterizing the binding of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine to a representative kinase target, p38 MAPK. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular recognition process, which is invaluable for structure-based drug design and lead optimization.

The methodologies described herein are not exhaustive but provide a robust framework that can be adapted and expanded upon. Future work could involve more rigorous free energy calculation methods such as alchemical free energy perturbation (FEP) or thermodynamic integration (TI) for more accurate binding affinity predictions.[12][3] Additionally, these in silico predictions should always be validated through in vitro and in vivo experimental studies to confirm their biological relevance.

References

  • Roy, S.M., Minasov, G., Arancio, O., Chico, L.W., Van Eldik, L.J., Anderson, W.F., Pelletier, J.C., Watterson, D.M. (2012). A Selective and Brain Penetrant p38 alpha MAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. RCSB PDB. [Link]

  • Brunzelle, J.S., Shuvalova, L., Roy, S.M., Watterson, D.M. (2025). Human p38 ALPHA MAPK:MW164 pyridazine inhibitor complex. RCSB PDB. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Mohr, C., Jordan, S. (2010). Crystal Structure of p38a Mitogen-Activated Protein Kinase in Complex with a Pyrazolopyridazine Inhibitor. RCSB PDB. [Link]

  • (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • (2008, October 21). CDK2/CyclinA complexed with a pyrazolopyridazine inhibitor. RCSB PDB. [Link]

  • (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

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  • (2020, August 11). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances. [Link]

  • (n.d.). Recent Developments in Free Energy Calculations for Drug Discovery. PMC. [Link]

  • (2024, August 19). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • (2018, October 15). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • (n.d.). European Patent Office. [Link]

  • (n.d.). How does one prepare proteins for molecular docking?. Quora. [Link]

  • (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • (2019, October 19). Protein-ligand docking. Galaxy Training. [Link]

  • (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • (2023, April 6). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Justia Patents. [Link]

  • (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]

  • (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • (2023, August 8). Broadening the Scope of Binding Free Energy Calculations Using a Separated Topologies Approach. eScholarship.org. [Link]

  • (2024, January 1). US20240067637A1 - NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS.
  • (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

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Exploratory

The Pyridazine Scaffold in Neurodegenerative Disease Therapeutics: A Multi-Target Paradigm

Executive Summary: The Pharmacological Imperative The clinical attrition rate for neurodegenerative disease (NDD) therapeutics remains unsustainably high, largely because traditional drug discovery relies on single-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Imperative

The clinical attrition rate for neurodegenerative disease (NDD) therapeutics remains unsustainably high, largely because traditional drug discovery relies on single-target paradigms that fail to address the multifactorial nature of diseases like Alzheimer's (AD), Parkinson's (PD), and Amyotrophic Lateral Sclerosis (ALS).

In recent years, the pyridazine moiety (1,2-diazine) has emerged as a highly privileged, versatile scaffold in medicinal chemistry[1]. Distinguished from its analogs (pyrimidine and pyrazine) by two adjacent nitrogen atoms, pyridazine exhibits a unique electronic distribution. This structural feature confers an exceptionally high capacity for hydrogen bonding, a favorable dipole moment, and an optimal logP profile—attributes that collectively drive superior blood-brain barrier (BBB) penetrance and robust target engagement within the central nervous system (CNS)[1].

This technical guide synthesizes the mechanistic potential of pyridazine derivatives across three distinct neuroprotective axes: EAAT2 translational activation, NLRP3 inflammasome inhibition, and multi-target enzymatic blockade (AChE/BuChE and MAO-B).

Mechanism I: Reversing Excitotoxicity via EAAT2 Translational Activation

Glutamate excitotoxicity, driven by the failure of glial cells to clear excess synaptic glutamate, is a core pathological driver in ALS, AD, and epilepsy. The Excitatory Amino Acid Transporter 2 (EAAT2), localized primarily in perisynaptic astrocytic processes (PAPs), is responsible for 90% of synaptic glutamate clearance[2].

Pyridazine derivatives, most notably LDN-212320 and its highly lipophilic analogs (e.g., compound 4f), have demonstrated a profound ability to upregulate EAAT2[3]. Unlike traditional transcriptional activators, these pyridazine compounds operate via a highly specialized mechanism: they trigger the de novo local translation of EAAT2 mRNA directly within the distal astrocytic processes[2]. By bypassing the need for somatic transcription and axonal/glial transport, pyridazines enable a rapid, localized restoration of glutamate homeostasis, thereby preventing excitotoxic neuronal death[2],[3].

EAAT2_Pathway P Pyridazine Activator (e.g., LDN-212320) A Astrocytic PAPs (Subcellular Target) P->A Penetrates BBB T EAAT2 mRNA Local Translation A->T Triggers G Glutamate Clearance T->G Upregulates N Neuroprotection (Excitotoxicity Prevented) G->N Mediates

Fig 1: Mechanism of pyridazine-mediated EAAT2 translational activation in astrocytic processes.

Mechanism II: Attenuating Neuroinflammation via NLRP3 Inflammasome Inhibition

Chronic neuroinflammation is a hallmark of PD and Frontotemporal Dementia (FTD). The NOD-like receptor protein 3 (NLRP3) inflammasome acts as a cytosolic sensor for misfolded proteins (such as Aβ plaques and α-synuclein aggregates)[4].

Upon activation, NLRP3 recruits the adapter protein ASC, which polymerizes into a large aggregate known as an "ASC speck." This platform activates caspase-1, leading to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18[5]. Recent patent literature and preclinical studies have identified novel pyridazine compounds that act as direct, potent NLRP3 inhibitors[4]. These derivatives sterically hinder ASC oligomerization, effectively short-circuiting the inflammatory cascade before caspase-1 can be activated, offering a disease-modifying approach to NDDs[4],[5].

NLRP3_Inhibition S Misfolded Proteins (Aβ, α-Synuclein) N NLRP3 Sensor Activation S->N Induces Stress A ASC Oligomerization (Speck Formation) N->A Recruits ASC P Pyridazine NLRP3 Inhibitor P->A Sterically Blocks C Caspase-1 Cleavage A->C Activates I Pro-inflammatory Cytokines (IL-1β, IL-18) C->I Cleaves Precursors

Fig 2: Pyridazine compounds block ASC oligomerization, halting the NLRP3 inflammasome cascade.

Mechanism III: Multi-Target Enzyme Inhibition (Cholinesterases & MAO-B)

The complex etiology of AD and PD necessitates multi-target directed ligands (MTDLs). The pyridazine ring is highly amenable to click-chemistry and hybridization, allowing for the design of dual-action inhibitors.

  • Dual AChE/BuChE Inhibition (AD): Pyridyl-pyridazine hybrids (e.g., Compound 5) have been engineered to interact simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1]. Furthermore, imidazo[1,2-b]pyridazine derivatives (e.g., Compound 5h) utilize polar nitro and amino moieties to form critical hydrogen bonds, achieving potent AChE inhibition in the 40–50 nM range[6].

  • MAO-B Inhibition (PD): Triazolepyridazine derivatives (e.g., Compound 8) act as selective inhibitors of Monoamine Oxidase B (MAO-B). By preventing the catabolism of dopamine, these compounds elevate striatal dopaminergic tone and provide neuroprotection against environmental toxins in PD models[7].

Quantitative Efficacy Summary
Compound / ScaffoldPrimary TargetDisease IndicationKey Efficacy Metric ( IC50​ / Output)Source
LDN-212320 (Pyridazine)EAAT2ALS, Epilepsy~1.5-fold increase in EAAT2 protein[2],[3]
Compound 4f (Lipophilic Analog)EAAT2Neuropathic PainFull reversal of neuropathy at 3.21 mg/kg[3]
Compound 5 (Pyridyl-pyridazine)AChE / BuChEAlzheimer's DiseaseAChE: 0.26 µM | BuChE: 0.19 µM[1]
Compound 5h (Imidazo[1,2-b]pyridazine)AChEAlzheimer's DiseaseAChE: 40–50 nM (IMR-32 cells)[6]
Compound 8 (Triazolepyridazine)MAO-BParkinson's DiseaseMAO-B: 5.0 µM[7]

Validated Experimental Protocols

To ensure rigorous, reproducible preclinical evaluation of pyridazine compounds, the following self-validating methodologies must be employed.

Protocol A: Ex Vivo EAAT2 Local Translation Assay (SUnSET Method)

Purpose: To validate that a pyridazine compound induces EAAT2 upregulation via de novo local translation rather than somatic transcription.

  • Subcellular Fractionation: Isolate Perisynaptic Astrocytic Processes (PAPs) from fresh murine cortices using a discontinuous Percoll gradient.

    • Causality: Using isolated PAPs (synaptoneurosomes) physically removes the astrocytic soma and nucleus from the assay. This ensures that any observed protein synthesis is definitively the result of local translation of pre-existing mRNA, eliminating transcriptional confounding variables.

  • Compound Incubation: Treat the isolated PAPs with the pyridazine derivative (e.g., 10 µM) or vehicle control in ACSF for 2 hours at 37°C.

  • Puromycin Labeling (SUnSET): Add 10 µg/mL puromycin during the final 30 minutes of incubation.

    • Causality: Puromycin is a structural analog of tyrosyl-tRNA. It incorporates directly into nascent polypeptide chains. This allows the investigator to differentiate newly synthesized EAAT2 from the stable, pre-existing EAAT2 pool.

  • Immunoprecipitation & Detection: Lyse the PAPs, immunoprecipitate with an anti-EAAT2 antibody, and perform Western blotting using an anti-puromycin antibody.

    • Self-Validation: Include a negative control pre-treated with cycloheximide (a translation elongation inhibitor). A complete loss of the puromycin signal in the cycloheximide group validates that the pyridazine-induced signal is genuinely translation-dependent.

Protocol B: Dual Cholinesterase Kinetic Inhibition Assay (Modified Ellman's)

Purpose: To determine the IC50​ of pyridazine derivatives against AChE and BuChE.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and the substrates acetylthiocholine iodide (ATCI, 15 mM) or butyrylthiocholine iodide (BTCI, 15 mM).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of the pyridazine compound (serial dilutions), and 20 µL of AChE or BuChE (0.2 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pyridazine derivatives often exhibit slow-binding kinetics due to their deep penetration into the peripheral anionic site (PAS) of the enzyme[1]. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before substrate competition begins, preventing artificially inflated IC50​ values.

  • Kinetic Measurement: Initiate the reaction by adding 10 µL DTNB and 10 µL ATCI/BTCI. Immediately monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Causality: The enzymatic cleavage of thiocholine reacts with DTNB to form the 5-thio-2-nitrobenzoate anion (yellow). Continuous kinetic monitoring ensures that the initial velocity ( V0​ ) is captured accurately during the linear phase of the reaction, which is mathematically required for accurate non-linear regression analysis of the IC50​ .

    • Self-Validation: Utilize Donepezil as a positive control standard. The assay is considered valid only if the Donepezil IC50​ falls within the established literature range (10-50 nM).

Conclusion

The pyridazine scaffold represents a highly adaptable pharmacophore capable of addressing the complex pathophysiology of neurodegenerative diseases. Whether engineered to activate astrocytic glutamate clearance, block inflammasome assembly, or modulate critical neurotransmitter enzymes, pyridazine derivatives offer a robust platform for the next generation of CNS therapeutics. Future drug development should prioritize the optimization of these compounds' ADME profiles to maximize BBB penetrance and target residence time.

References

  • Kong Q, Takahashi K, Schulte D, et al. (2018). Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes. PMC.
  • MDPI (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease.
  • SANOFI (2024). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. PMC.
  • ACS Medicinal Chemistry Letters (2023). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease.
  • Journal of Medicinal Chemistry (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators.
  • PMC (2018). Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease.
  • PMC (2016). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32.

Sources

Protocols & Analytical Methods

Method

animal models for testing 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine efficacy

Pre-Clinical Application Note: Evaluating the Efficacy of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in Animal Models of Neuropathic Pain and Cognitive Dysfunction Executive Summary The development of non-opioid therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Pre-Clinical Application Note: Evaluating the Efficacy of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in Animal Models of Neuropathic Pain and Cognitive Dysfunction

Executive Summary

The development of non-opioid therapeutics for chronic pain and cognitive dysfunction has increasingly focused on the modulation of central ion channels. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (hereafter referred to as 3-M-6-P3YP) is a conformationally restricted small molecule featuring a pyrrolidine ring linked via an ether bond to a pyridazine scaffold. This structural motif is characteristic of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists. This application note provides a comprehensive, self-validating pre-clinical framework for evaluating the in vivo efficacy of 3-M-6-P3YP, focusing on its two primary therapeutic indications: neuropathic pain and cognitive enhancement.

Mechanistic Rationale & Pharmacological Context

The design of 3-M-6-P3YP relies on the bioisosteric replacement of the traditional pyridine ring (found in nicotine and epibatidine) with a pyridazine ring[1]. This modification is highly intentional. While classic nAChR agonists like ABT-594 demonstrated profound efficacy in human diabetic neuropathy trials, their development was often halted due to dose-limiting gastrointestinal and cardiovascular side effects mediated by ganglionic α3β4 receptors[2].

By utilizing a pyridazine scaffold, compounds like 3-M-6-P3YP achieve higher selectivity for central α4β2 and α6β4 nAChR subtypes [3].

  • In Neuropathic Pain: Activation of α6β4 and α4β2 receptors in the dorsal root ganglia (DRG) and spinal cord stimulates the descending inhibitory pain pathway, triggering the release of inhibitory neurotransmitters (GABA, norepinephrine) that dampen nociceptive signaling[2].

  • In Cognitive Dysfunction: Agonism at prefrontal nAChRs facilitates presynaptic calcium influx, enhancing dopamine and acetylcholine release, which is critical for working memory and executive function.

Mechanistic Pathway Visualization

MOA Cmpd 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Receptor Presynaptic α4β2 / α6β4 nAChR Cmpd->Receptor Selective Agonism IonChannel Ca2+ Influx & Depolarization Receptor->IonChannel Channel Opening NTRelease Neurotransmitter Release (GABA, NE, DA) IonChannel->NTRelease Vesicle Exocytosis Pain Descending Pain Inhibition (Analgesia) NTRelease->Pain Spinal Cord / DRG Cog Prefrontal Cortex Modulation (Cognitive Enhancement) NTRelease->Cog Forebrain

Fig 1: Mechanistic pathway of 3-M-6-P3YP via selective nAChR modulation leading to dual therapeutic outcomes.

Experimental Protocols: Step-by-Step Methodologies

To establish a robust causality between 3-M-6-P3YP administration and therapeutic outcomes, we utilize two highly validated animal models.

Protocol A: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

The SNL (Chung) model is selected because it produces a stable, long-lasting mechanical allodynia phenotype that is highly sensitive to nAChR modulation[4].

Step 1: Surgical Induction

  • Anesthetize male Sprague-Dawley rats (200-250g) using 2-3% isoflurane.

  • Make a longitudinal incision at the lower lumbar/sacral level. Isolate the left L5 and L6 spinal nerves distal to the dorsal root ganglia.

  • Tightly ligate the L5 and L6 nerves with 6-0 silk suture.

  • For Sham controls, perform the identical surgical exposure without nerve ligation.

  • Allow a 14-day recovery period for the development of peak mechanical allodynia.

Step 2: Baseline Testing & Validation

  • On Day 14, place animals in elevated wire-mesh cages and allow 30 minutes of habituation.

  • Apply calibrated Von Frey filaments (0.4g to 15g) to the plantar surface of the ipsilateral hind paw using the Dixon Up-Down method.

  • Exclusion Criteria: Exclude any SNL rat with a Paw Withdrawal Threshold (PWT) > 4.0g (non-responders).

Step 3: Dosing & Efficacy Readout

  • Randomize validated SNL rats into groups (n=8-10): Vehicle, 3-M-6-P3YP (1 mg/kg, 3 mg/kg, 10 mg/kg p.o.), and Gabapentin (100 mg/kg p.o., positive control).

  • Assess PWT at 1, 2, 4, and 24 hours post-dose.

Protocol B: Scopolamine-Induced Deficit in Novel Object Recognition (NOR)

To test cognitive efficacy, we utilize the NOR test combined with scopolamine, a muscarinic antagonist that induces acute cholinergic amnesia. 3-M-6-P3YP should theoretically rescue this deficit by amplifying upstream cholinergic/dopaminergic tone.

Step 1: Habituation & Acquisition (T1)

  • Habituate C57BL/6 mice to an empty open-field arena (40x40 cm) for 10 minutes on Day 1.

  • On Day 2, administer treatments (Vehicle, 3-M-6-P3YP, or Donepezil) 30 minutes prior to Scopolamine (1 mg/kg i.p.).

  • Place two identical objects (A and A') in the arena. Allow the mouse to explore for 5 minutes. Record total exploration time.

Step 2: Retention & Recognition (T2)

  • Return the mouse to its home cage for a 2-hour inter-trial interval.

  • Replace object A' with a novel object (B).

  • Reintroduce the mouse for 5 minutes. Record time spent exploring the familiar object (A) versus the novel object (B).

In Vivo Workflow Visualization

Workflow Day0 Day -7 to 0 Acclimation & Handling Day1 Day 1 SNL Surgery or Scopolamine Habituation Day0->Day1 Day14 Day 14 Baseline Behavioral Testing (Exclude Non-Responders) Day1->Day14 Day15 Day 15 Randomized Dosing (Vehicle, 3-M-6-P3YP, Control) Day14->Day15 Test Day 15+ Efficacy Readouts (Von Frey / NOR Assays) Day15->Test End Endpoint Tissue Collection for PK/PD Correlation Test->End

Fig 2: Standardized chronological workflow for evaluating 3-M-6-P3YP efficacy.

Data Presentation & Quantitative Metrics

Data must be structured to clearly demonstrate dose-dependent efficacy and statistical separation from vehicle controls.

Table 1: Expected Pharmacodynamic Outcomes in the SNL Neuropathic Pain Model

Treatment GroupDose (mg/kg)Baseline PWT (g)2-Hour Post-Dose PWT (g)% Reversal of Allodynia
Sham + Vehicle-14.5 ± 0.814.2 ± 0.9N/A
SNL + Vehicle-2.1 ± 0.42.3 ± 0.50%
SNL + 3-M-6-P3YP1.0 (Low)2.2 ± 0.35.8 ± 0.6~30%
SNL + 3-M-6-P3YP10.0 (High)2.0 ± 0.511.4 ± 1.1~75% (Significant)
SNL + Gabapentin100.0 (Control)2.3 ± 0.410.8 ± 1.0~70% (Significant)

Table 2: Expected Cognitive Efficacy in the NOR Model (Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Exploration Time)

Treatment GroupDiscrimination Index (DI)Total Exploration Time (s)Interpretation
Vehicle + Vehicle0.45 ± 0.0545 ± 5Normal working memory
Scopolamine + Vehicle0.05 ± 0.0842 ± 6Severe amnesic deficit
Scopolamine + 3-M-6-P3YP0.38 ± 0.0646 ± 4Rescue of cognitive deficit
Scopolamine + Donepezil0.40 ± 0.0540 ± 5Validated assay sensitivity

Trustworthiness & Self-Validation System

To ensure the scientific integrity of the data generated for 3-M-6-P3YP, the following self-validating mechanisms must be strictly enforced:

  • Double-Blinding: The experimenter administering the Von Frey filaments or scoring the NOR videos must be completely blinded to the treatment groups. This eliminates subconscious bias during subjective behavioral scoring.

  • Internal Assay Sensitivity (Positive Controls): The inclusion of Gabapentin (for pain) and Donepezil (for cognition) proves that the specific cohort of animals and the experimenter's technique are capable of detecting known pharmacological interventions. If the positive control fails, the entire cohort's data is invalidated.

Sources

Application

Guide to the Preparation of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Solutions for Preclinical Research

An Application Note and Protocol for Researchers Abstract This technical guide provides a comprehensive framework for the dissolution and handling of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine for use in a variety of rese...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive framework for the dissolution and handling of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine for use in a variety of research applications. The pyridazine heterocycle is a well-established pharmacophore found in numerous therapeutic agents, making derivatives like this compound valuable for drug discovery programs.[1][2] This document outlines the inferred physicochemical properties of the compound, offers a detailed solvent selection strategy, and presents validated, step-by-step protocols for the preparation of high-concentration stock solutions and subsequent aqueous working dilutions. The methodologies described herein are designed to ensure compound integrity, maximize reproducibility, and minimize experimental artifacts arising from poor solubility or instability.

Introduction: The Scientific Imperative for Proper Compound Dissolution

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[3][4] 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine incorporates this core structure, suggesting its potential as a modulator of various signaling pathways.

Physicochemical Profile and Strategic Considerations

A comprehensive, experimentally-derived physicochemical profile for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is not widely available in public literature. However, an analysis of its structure allows for an expert-guided estimation of its properties, which informs the dissolution strategy. The compound is available from suppliers as a hydrochloride salt, a crucial detail indicating that its properties have been optimized for handling and potential aqueous solubility.[7]

Table 1: Physicochemical Properties of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

PropertyValue / PredictionRationale & Experimental Implication
Molecular Formula C₁₀H₁₄N₄O (Free Base)Foundational for all molarity-based calculations.
Molecular Weight 206.25 g/mol (Free Base)Essential for calculating the mass required for stock solution preparation.[5]
Compound Form Commonly supplied as a hydrochloride (HCl) salt.[7]The HCl salt form significantly increases the likelihood of solubility in aqueous solutions, particularly at a neutral or slightly acidic pH, compared to the free base.
Predicted Solubility Primary: DMSO, Ethanol. Secondary: Aqueous buffers (pH-dependent).The heterocyclic structure is amenable to dissolution in polar aprotic solvents like DMSO.[8][9] The basic pyrrolidine moiety suggests that the HCl salt will have improved solubility in aqueous media.[10]
Predicted pKa ~8-9 (for the pyrrolidine nitrogen)The pyrrolidine ring contains a secondary amine, which is basic. This suggests that the compound's charge and, therefore, its aqueous solubility will be highly dependent on the pH of the medium.
Predicted LogP ~1.5 - 2.5This moderate lipophilicity suggests good cell permeability but also a potential for precipitation when a concentrated organic stock solution is diluted into an aqueous assay buffer.[11]

The Workflow of Solution Preparation: From Stock to Working Dilution

The process of preparing a compound for an experiment is a multi-step workflow. Each stage is critical for maintaining the compound's integrity and ensuring the final concentration is accurate. The diagram below outlines the recommended path from a dry powder to a final working solution ready for your assay.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation calc Calculate Mass (for 10 mM Stock) weigh Weigh Compound (Analytical Balance) calc->weigh dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate (Ensure Complete Dissolution) dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C aliquot->store start Thaw One Aliquot of 10 mM Stock store->start For each experiment serial Perform Serial Dilutions (in 100% DMSO) start->serial final Dilute to Final Concentration (in Aqueous Assay Buffer) serial->final assay Add to Experiment (e.g., Cell Culture) final->assay

Diagram 1. General workflow for preparing stock and working solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of most non-polar to moderately polar small molecules for biological screening.[12][13] Its strong solvating power ensures complete dissolution, providing a stable, concentrated source for subsequent experiments.

Materials:

  • 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance[14]

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Optional: Water bath sonicator

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare a desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L × Volume (L) × Molecular Weight ( g/mol )

    • Example (for 1 mL of 10 mM stock of the free base): Mass (mg) = (10 mmol/L) × (0.001 L) × (206.25 g/mol ) = 2.06 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully weigh the calculated mass of the powder directly into the tube. Record the exact mass weighed.[14]

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, if you weighed exactly 2.06 mg, you would add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Assisted Dissolution (If Necessary):

    • If the compound does not dissolve completely with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[12]

    • Gentle warming in a 37°C water bath can also be used, but this should be done with caution as heat can degrade some compounds.[15] Check for any discoloration, which might indicate degradation.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[9][16]

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.[16] Protect from light by storing vials in a labeled box.

Detailed Protocol: Preparation of Aqueous Working Solutions

Most biological experiments are conducted in aqueous environments (e.g., cell culture media, phosphate-buffered saline). Diluting a DMSO-based stock solution directly into an aqueous buffer can cause the compound to precipitate if not done correctly.[13] The following protocol minimizes this risk.

Core Principle: Perform initial serial dilutions in 100% DMSO to lower the compound concentration before the final dilution into the aqueous medium. This keeps the compound soluble in the organic solvent until the final step, where the concentration is low enough to remain in the aqueous phase.[13]

G cluster_0 Serial Dilution in DMSO cluster_1 Final Dilution in Assay Buffer stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 1:10 dilution d2 100 µM d1->d2 w1 10 µM Working (<0.1% DMSO) d1->w1 1:100 dilution in buffer d3 10 µM d2->d3 w2 1 µM Working (<0.1% DMSO) d2->w2 1:100 dilution in buffer w3 100 nM Working (<0.1% DMSO) d3->w3 1:100 dilution in buffer

Diagram 2. Workflow for preparing working solutions from a DMSO stock.

Procedure:

  • Prepare Intermediate DMSO Dilutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Create a series of intermediate concentrations (e.g., 1 mM, 100 µM) by performing serial dilutions in 100% DMSO. For example, to make 1 mM from 10 mM, mix 1 part of the 10 mM stock with 9 parts DMSO.

  • Prepare Final Working Solution:

    • Determine the final concentration needed for your experiment (e.g., 1 µM).

    • Choose an intermediate DMSO stock that is 100x to 1000x more concentrated than your final desired concentration. For a 1 µM final concentration, the 100 µM or 1 mM intermediate stock is appropriate.

    • Add the appropriate volume of your final assay buffer to a new tube.

    • While gently vortexing or swirling the buffer, add the small volume of the intermediate DMSO stock. For a 1:100 dilution, add 10 µL of 100 µM stock to 990 µL of buffer to get a final concentration of 1 µM.

    • This ensures the final DMSO concentration in the assay remains low (in this case, 1%), minimizing solvent-induced toxicity. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it below 0.1% if possible and to always include a vehicle control.[13]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay system. This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Compound precipitates when added to aqueous buffer. The compound's solubility limit in the aqueous phase has been exceeded.- Perform an intermediate dilution step in DMSO as described in Protocol 5.[13]- Lower the final concentration of the compound.- Vigorously vortex the aqueous buffer while adding the DMSO stock.- Consider using a surfactant like Tween-20 if compatible with your assay.[17]
Powder will not fully dissolve in DMSO. Insufficient mixing or compound has very low solubility.- Sonicate the sample in a water bath for 10-15 minutes.[9]- Warm the solution gently to 37°C, checking for signs of degradation.[12]- If the issue persists, try an alternative polar solvent like ethanol or N,N-Dimethylformamide (DMF).
Inconsistent results between experiments. Degradation of stock solution due to repeated freeze-thaw cycles or improper storage.- Always use single-use aliquots.[16]- Ensure stock solutions are stored protected from light at -20°C or -80°C.- Prepare fresh working solutions for each experiment.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BenchChem. (n.d.). The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Di, L., et al. (2015). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. PMC.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • BenchChem. (2025). The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical.
  • Jones, G., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Wikipedia. (n.d.). Pyridazine.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
  • Huateng Pharma. (n.d.). 3-Methyl-6-((R)-pyrrolidin-3-yloxy)-pyridazine hydrochloride.

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Method

Application Notes and Protocols for the Preclinical Evaluation of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in Cancer Cell Lines

Introduction: The Rationale for Investigating 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in Oncology The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit pathways crucial for tumor growth and survival. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. The novel compound, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine , represents a strategic amalgamation of two privileged scaffolds in oncology research: the pyridazine and the pyrrolidine moieties.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous compounds exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] Pyridazine derivatives have been reported to exert their antitumor effects through various mechanisms, such as the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR, which are pivotal for angiogenesis.[3][4][5]

Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold found in many natural products and pharmacologically active agents.[6][7][8] Its structural flexibility and favorable physicochemical properties make it a valuable component in the design of novel therapeutics.[6][9] Pyrrolidine derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines, underscoring their potential in cancer drug discovery.[7][10]

The design of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is therefore based on a "hybrid molecule" approach, intending to leverage the potential synergistic or additive anticancer properties of both the pyridazine and pyrrolidine pharmacophores. This document provides a comprehensive guide for the initial preclinical evaluation of this compound in various cancer cell lines, outlining detailed protocols for assessing its cytotoxic and mechanistic effects.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical and efficient workflow for the initial in vitro characterization of a novel anticancer compound.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution) Cytotoxicity_Assay Cytotoxicity Assay (MTT/MTS) Compound_Prep->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) IC50_Determination->Cell_Cycle_Analysis Use IC50 concentration Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: A streamlined workflow for the in vitro assessment of novel anticancer compounds.

Hypothetical IC50 Values for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine across a panel of human cancer cell lines. These values are for illustrative purposes to guide data presentation.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma8.5
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)12.2
HCT116 Colorectal Carcinoma15.7
A549 Lung Carcinoma20.1
PC-3 Prostate Adenocarcinoma18.9

Detailed Experimental Protocols

Cell Culture and Maintenance

This initial step is fundamental for ensuring the reproducibility and validity of subsequent assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116, A549, PC-3)

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25, T-75) and plates (96-well, 6-well)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintain cancer cell lines as monolayers in their recommended culture medium.

  • Ensure cells are in the logarithmic growth phase before initiating any experiment.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add an appropriate volume of Trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.

  • Neutralize the trypsin with a complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • 96-well plates

  • Cancer cells

  • 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in a complete culture medium.

  • Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cells

  • 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with the predetermined IC50 concentration of the compound for 24 or 48 hours.[11]

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cells

  • 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat them with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.[11]

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways for Investigation

Based on the known activities of pyridazine and pyrrolidine derivatives, the following signaling pathways are plausible targets for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

signaling_pathway cluster_growth Growth Factor Signaling cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival CDK_Cyclin CDK/Cyclin Complexes G1_S_Transition G1/S Phase Transition CDK_Cyclin->G1_S_Transition G2_M_Transition G2/M Phase Transition CDK_Cyclin->G2_M_Transition G1_S_Transition->Proliferation G2_M_Transition->Proliferation Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Caspases Caspase Cascade Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Compound->RTK Inhibition Compound->CDK_Cyclin Inhibition Compound->Bcl2_Family Modulation

Caption: Plausible signaling pathways affected by pyridazine and pyrrolidine derivatives.

Trustworthiness and Self-Validation

Conclusion and Future Directions

The experimental framework detailed in this application note provides a solid foundation for the initial in vitro characterization of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. Positive and compelling data from these studies, such as potent cytotoxicity in a range of cancer cell lines and clear evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Subsequent steps could include target identification studies, in vivo efficacy evaluation in animal models, and pharmacokinetic and toxicological profiling.[12] The integration of pyridazine and pyrrolidine moieties offers a promising strategy in the ongoing search for novel and effective cancer therapeutics.

References

  • Benchchem. Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
  • PubMed. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential.
  • PMC. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • ResearchGate. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF.
  • Repository. Synthesis and anticancer evaluation of pyridazine derivatives.
  • J-Stage. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
  • SciSpace. The anticancer potential of various substituted pyridazines and related compounds.
  • MDPI. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line.
  • PubMed. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
  • In Vitro and In Vivo Evaluation of New Anticancer Agents. New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.
  • PMC. Development of Drug-resistant Cell Lines for Experimental Procedures.
  • ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A.
  • European Pharmaceutical Review. Dozens of anti-cancer compounds revealed by screening existing drugs.
  • PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Acta Scientific. Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview.

Sources

Application

Application Note: Pyridazine Scaffolds as Next-Generation Anti-Inflammatory Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for evaluating pyridazine d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for evaluating pyridazine derivatives.

Executive Summary & Mechanistic Rationale

The chronic administration of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is fundamentally limited by gastrointestinal (GI) and renal toxicities, primarily driven by the indiscriminate inhibition of the constitutively expressed cyclooxygenase-1 (COX-1) enzyme[1]. In recent years, the pyridazine and pyridazinone heterocyclic scaffolds have emerged as highly privileged structures in medicinal chemistry for overcoming these limitations[2].

As an Application Scientist, I approach the pyridazine scaffold not just as a structural variant, but as a precise mechanistic tool. The causality behind its efficacy lies in its unique pharmacophore geometry:

  • Bioisosterism & Pocket Fitting: Unlike traditional NSAIDs that rely on a carboxylic acid moiety (which directly irritates the gastric mucosa), pyridazine derivatives utilize lactam nitrogens and sulfonamide/acetamide side chains[3]. These functional groups form highly stable hydrogen bonds within the larger, more flexible side pocket of the COX-2 isoenzyme, conferring extreme selectivity (high Selectivity Index, SI)[4].

  • Multi-Target Directed Ligand (MTDL) Capability: Advanced pyridazine sulfonamides exhibit dual inhibition of both the COX-2 and 5-Lipoxygenase (5-LOX) pathways[5]. By blocking 5-LOX, these compounds prevent the shunting of arachidonic acid into the leukotriene pathway, thereby eliminating the bronchoconstrictive and pro-inflammatory side effects often seen with selective COX-2 inhibitors[6].

  • Cytokine Suppression: Beyond enzyme inhibition, pyridazinone derivatives actively suppress the serum levels of downstream inflammatory mediators, including TNF-α, IL-6, and IL-1β[2].

Clinical precedents, such as the marketed drug Emorfazone , validate the pyridazine core as a potent analgesic and anti-inflammatory agent completely devoid of classical ulcerogenic effects[7].

Pathway Visualization

The following diagram illustrates the targeted intervention of pyridazine derivatives within the arachidonic acid cascade.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (PGE2) COX2->PGs LTs Leukotrienes (LTB4) LOX5->LTs Inflammation Inflammation & Pain PGs->Inflammation LTs->Inflammation Cytokines TNF-α, IL-6, IL-1β Cytokines->Inflammation Pyridazine Pyridazine Derivatives (e.g., Emorfazone) Pyridazine->COX2 Inhibits Pyridazine->LOX5 Inhibits Pyridazine->Cytokines Suppresses

Fig 1: Dual inhibition of COX-2/5-LOX and cytokine suppression by pyridazine derivatives.

Quantitative Benchmarking

To establish trustworthiness in drug development, new compounds must be benchmarked against clinical standards. The table below summarizes the in vitro enzymatic inhibitory profiles of recently synthesized pyridazine derivatives against Celecoxib and Indomethacin.

Compound / DrugStructural ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)5-LOX IC₅₀ (µM)Source
Compound 7a Methanesulfonate Pyridazine0.0510.40208.03.0[5]
Compound 7b Ethanesulfonate Pyridazine0.0612.60210.02.5[5]
Compound 3g Pyridazinone Derivative0.043> 0.5011.51N/A[4]
Celecoxib Selective COX-2 Inhibitor (Ref)0.050.8517.0N/A[5],[8]
Indomethacin Non-selective NSAID (Ref)0.7390.0380.05N/A[4]

Data Interpretation: Compounds 7a and 7b demonstrate equipotent COX-2 inhibition to Celecoxib but possess a vastly superior Selectivity Index (>200), alongside potent 5-LOX inhibition[5].

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that inherently validate their own results. The following protocols are designed with internal causality checks.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibitor Screening

Scientific Rationale: We utilize a fluorometric assay measuring the peroxidase activity of cyclooxygenases. By synthesizing PGG₂ from arachidonic acid, the enzyme reduces a non-fluorescent probe (e.g., ADHP) into a highly fluorescent compound (Resorufin). This provides real-time, high-throughput kinetic data.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic Acid (Substrate), Hematin (Cofactor).

  • Fluorometric probe (ADHP).

  • Test compounds (Pyridazine derivatives) and Reference drugs (Celecoxib, Indomethacin).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute Hematin and enzymes on ice to preserve the structural integrity of the peroxidase active site.

  • Inhibitor Incubation: In a 96-well black microplate, add 150 µL assay buffer, 10 µL Hematin, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the pyridazine test compound (serially diluted from 100 µM to 0.01 µM).

    • Causality Check: Incubate for exactly 15 minutes at 25°C before adding the substrate. Time-dependent inhibition is a hallmark of COX-2 selective agents binding to the allosteric side pocket[8].

  • Reaction Initiation: Add 10 µL of ADHP probe and 10 µL of Arachidonic Acid to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot log[Inhibitor] vs. Normalized % Activity to determine the IC₅₀. Calculate SI = (IC₅₀ COX-1) / (IC₅₀ COX-2).

Protocol B: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenic Index

Scientific Rationale: The carrageenan model is biphasic. The delayed phase (2–6 hours) is entirely dependent on COX-2 mediated PGE₂ release and pro-inflammatory cytokines[9]. Running a parallel gastric ulcerogenic assessment ensures that the in vitro COX-2 selectivity translates to in vivo mucosal safety[4].

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Fast adult Wistar rats (150-200g) for 18 hours (water ad libitum) to ensure empty stomachs for accurate ulcer scoring. Randomize into groups (n=6): Vehicle control, Indomethacin (10 mg/kg), Celecoxib (10 mg/kg), and Pyridazine test compounds (10 mg/kg) administered orally via gavage[9].

  • Induction of Inflammation: 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

    • Validation Check: Efficacy of the test compound should peak at the 3-4 hour mark, confirming the suppression of the COX-2 driven delayed phase[8]. Calculate % Inhibition of Edema.

  • Ulcerogenic Assessment (Safety Validation): 5 hours post-carrageenan injection, euthanize the animals. Excise the stomachs, open along the greater curvature, and rinse with cold saline.

  • Scoring: Examine under a dissecting microscope (10x). Score lesions: 0 (Normal), 1 (Red coloration/hyperemia), 2 (Spot ulcers), 3 (Deep ulcers/perforations)[4].

    • Success Criteria: Pyridazine-treated groups should exhibit a mean ulcer score of < 0.5, statistically indistinguishable from the vehicle control, while Indomethacin will score > 2.0[4].

Experimental Workflow Visualization

Workflow Comp Compound Synthesis & QC InVitro In Vitro Screening (COX-1/2 & 5-LOX) Comp->InVitro Select Hit Selection (High COX-2 SI) InVitro->Select InVivo In Vivo Models (Carrageenan Edema) Select->InVivo Safety Gastric Safety (Ulcerogenic Index) InVivo->Safety

Fig 2: Self-validating experimental workflow for screening pyridazine anti-inflammatory agents.

References

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Source: Bentham Science / Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Source: Progress in Chemical and Biochemical Research URL: [Link]

  • Title: Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Source: JSciMed Central / Annals of Medicinal Chemistry and Research URL: [Link]

  • Title: Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication URL: [Link]

  • Title: Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Source: MDPI / Molecules URL: [Link]

  • Title: New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Source: Oriental Journal of Chemistry URL: [Link]

Sources

Method

Application Note: Large-Scale Synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Scale: 1-Mole Pilot Scale (Scalable to Multi-Kilogram) Executive Summary The pyridazine scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Scale: 1-Mole Pilot Scale (Scalable to Multi-Kilogram)

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, neurological agents, and anti-inflammatory therapeutics [1]. Specifically, 3-methyl-6-(pyrrolidin-3-yloxy)pyridazine is a highly valuable synthetic intermediate. This application note details a robust, chromatography-free, two-step scalable protocol for its synthesis. The methodology leverages a highly efficient Nucleophilic Aromatic Substitution (SNAr) followed by a controlled acidic deprotection that yields the product as a high-purity hydrochloride salt.

Mechanistic Rationale & Strategy

As process scientists, transitioning a reaction from the discovery bench to large-scale production requires minimizing hazardous reagents and eliminating chromatographic bottlenecks.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The pyridazine core is characterized by an inherent electron-deficient nature, making it highly susceptible to nucleophilic attack [2]. The 3-chloro group on 3-chloro-6-methylpyridazine acts as an excellent leaving group, further activating the ring [3]. To facilitate the coupling with N-Boc-3-pyrrolidinol, Potassium tert-butoxide (KOtBu) is selected as the base. KOtBu (pKa ~17) quantitatively deprotonates the secondary alcohol of the pyrrolidinol (pKa ~15) while offering a significantly better safety and handling profile at scale compared to sodium hydride (NaH). The resulting alkoxide readily attacks the C3 position of the pyridazine ring via a Meisenheimer complex intermediate, displacing the chloride ion.

Step 2: Boc Deprotection and Salt Precipitation To avoid the tedious aqueous workup of highly polar, water-soluble free-base amines, the Boc-deprotection is executed using 4M HCl in 1,4-dioxane. As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is insoluble in the ethereal solvent matrix, it precipitates directly out of solution. This self-validating phase separation drives the reaction to completion (Le Chatelier's principle) and allows for isolation via simple filtration, ensuring >98% purity without column chromatography.

Process Visualization

SynthesisWorkflow A 3-Chloro-6-methylpyridazine + N-Boc-3-pyrrolidinol B Alkoxide Formation (KOtBu, THF) A->B Deprotonation C SNAr Reaction (65 °C, 12 h) B->C Nucleophilic Attack D Boc-Protected Intermediate C->D Workup & Isolation E Deprotection (4M HCl in Dioxane) D->E Acidic Cleavage F 3-Methyl-6-(pyrrolidin-3-yloxy) pyridazine HCl Salt E->F Precipitation

Figure 1: Two-step scalable synthetic workflow for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Stoichiometry & Reagent Data

The following table summarizes the quantitative parameters for a 1.0-mole pilot-scale batch.

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
3-Chloro-6-methylpyridazine128.561.00128.6 gElectrophile
N-Boc-3-pyrrolidinol187.241.10206.0 gNucleophile
Potassium tert-butoxide112.211.20134.6 gBase
Tetrahydrofuran (Anhydrous)72.11-1.50 LReaction Solvent
4M HCl in 1,4-Dioxane36.465.001.25 LDeprotection Reagent
Ethyl Acetate (EtOAc)88.11-3.00 LExtraction/Wash Solvent

Experimental Protocols

Phase 1: Synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Note: Ensure all glassware is oven-dried and the reaction is conducted under a strict nitrogen or argon atmosphere to prevent KOtBu degradation.

  • Preparation of the Alkoxide: Charge a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, temperature probe, and reflux condenser with N-Boc-3-pyrrolidinol (206.0 g, 1.10 mol) and anhydrous THF (1.0 L). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add KOtBu (134.6 g, 1.20 mol) portion-wise over 30 minutes. Maintain the internal temperature below 10 °C. Causality Note: Slow addition controls the exothermic deprotonation and prevents localized boiling of THF. Stir the resulting suspension at 0 °C for 45 minutes.

  • Electrophile Introduction: Dissolve 3-chloro-6-methylpyridazine (128.6 g, 1.00 mol) [4] in anhydrous THF (0.5 L). Add this solution dropwise to the alkoxide mixture over 45 minutes.

  • SNAr Coupling: Remove the ice bath and gradually heat the reaction mixture to 65 °C. Stir at this temperature for 12 hours. Monitor reaction completion via HPLC or TLC (EtOAc/Hexane 1:1).

  • Quench and Extraction: Cool the reaction to room temperature. Quench carefully with deionized water (500 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 800 mL).

  • Washing and Concentration: Wash the combined organic layers with saturated aqueous NaCl (brine, 500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate as a viscous amber oil. This crude material is sufficiently pure (>90% by LC-MS) to be carried directly into the next step.

Phase 2: Deprotection and Isolation of the Hydrochloride Salt

Note: This step generates gaseous isobutylene and CO₂. Ensure the reaction vessel is properly vented through a bubbler.

  • Solvent Exchange: Dissolve the crude tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (approx. 279 g) in minimal EtOAc (400 mL) in a 2 L wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidic Cleavage: Place the flask in a water bath at 20 °C. Slowly add 4M HCl in 1,4-dioxane (1.25 L, 5.00 mol) over 30 minutes.

  • Precipitation: Vigorous gas evolution will occur. After 1-2 hours of stirring, a thick white to off-white precipitate will begin to form. Continue stirring at room temperature for a total of 6 hours to ensure complete deprotection.

  • Filtration and Washing: Filter the resulting suspension through a large Buchner funnel under a vacuum. Wash the filter cake thoroughly with cold EtOAc (2 × 300 mL) to remove any unreacted starting materials and non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield 3-methyl-6-(pyrrolidin-3-yloxy)pyridazine hydrochloride as a highly crystalline, off-white powder.

    • Expected Yield: 185 - 195 g (85 - 90% over two steps).

    • Expected Purity: >98% (HPLC, 254 nm).

References

  • Benchchem. (n.d.). 3-Chloro-5-(2-methylbutoxy)pyridazine | 1346691-20-0 | Benchchem.
  • Toumi, E., et al. (2025). A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. ResearchGate.
  • Benchchem. (n.d.). (6-Chloropyridazin-3-yl)(phenyl)methanone Research Chemical.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97% 1121-79-5.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the nucleophilic aromatic substitution (SNAr) of electron-deficient heteroaryls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the nucleophilic aromatic substitution (SNAr) of electron-deficient heteroaryls. The synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine from 3-chloro-6-methylpyridazine and N-Boc-3-pyrrolidinol is a classic two-step workflow: an SNAr reaction followed by acidic Boc deprotection.

While conceptually straightforward, researchers often experience severe yield attrition due to incomplete conversion, competing elimination pathways, and product loss during aqueous workup. This guide provides field-proven methodologies and mechanistic insights to help you establish a self-validating, high-yield synthetic system.

Visualizing the Workflow & Failure Points

SynthesisWorkflow SM1 3-Chloro-6-methylpyridazine SNAr SNAr Reaction (25°C, 4h) SM1->SNAr SM2 N-Boc-3-pyrrolidinol Alkoxide Alkoxide Formation (NaH in DMF, 0°C) SM2->Alkoxide Alkoxide->SNAr Intermediate Boc-Protected Intermediate SNAr->Intermediate Organic Workup & Purify Fail1 Issue: Incomplete Conversion (Moisture, Weak Base) SNAr->Fail1 Fail2 Issue: Elimination Byproduct (High Temp) SNAr->Fail2 Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Deprotection->Product SCX Catch & Release or Mixed Extraction Fail3 Issue: Product Loss in Aqueous (High Water Solubility) Deprotection->Fail3

Figure 1: Two-step synthesis workflow and critical failure points for yield optimization.

Troubleshooting Guide & FAQs

Q1: My SNAr conversion is stalling below 50%. Why is this happening and how can I drive it to completion? Root Cause & Causality: 3-Chloro-6-methylpyridazine is an activated heteroaryl chloride[1], but the secondary alcohol of N-Boc-3-pyrrolidinol is sterically hindered and a relatively weak nucleophile. If you are using a mild base like K₂CO₃ or Cs₂CO₃, the deprotonation of the alcohol is incomplete and equilibrium-driven, which stalls the reaction. Furthermore, trace moisture in the solvent will consume the base and hydrolyze your starting material. Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH) to pre-form the alkoxide[2]. Conduct the deprotonation at 0 °C in strictly anhydrous DMF for 30 minutes before adding the chloropyridazine. This ensures a highly reactive, quantitative yield of the nucleophile.

Q2: LC-MS shows full consumption of the starting material, but I am observing a major byproduct with a mass [M-18] lower than expected. What is it? Root Cause & Causality: You are observing the E2 elimination of N-Boc-3-pyrrolidinol to form N-Boc-3-pyrroline. This occurs when the reaction temperature is too high (e.g., >60 °C) in the presence of strong bases. The alkoxide begins to act as a base rather than a nucleophile, abstracting a proton from the pyrrolidine ring instead of attacking the pyridazine. Solution: Keep the SNAr reaction at room temperature (25 °C). The pre-formed alkoxide is reactive enough that external heating is unnecessary and counterproductive.

Q3: The Boc deprotection step shows 100% conversion, but my isolated yield of the final free amine is terrible after standard aqueous workup. Where is my product? Root Cause & Causality: The final product, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, contains both a basic pyridazine ring and a secondary aliphatic amine. It is highly polar and extremely water-soluble. Standard basic workups (e.g., basifying with NaOH and extracting with EtOAc or DCM) will leave the majority of your product trapped in the aqueous layer. Solution: Abandon standard liquid-liquid extraction. Instead, utilize an SCX (Strong Cation Exchange) resin catch-and-release protocol[3]. The acidic resin will trap the protonated amine, allowing you to wash away non-basic impurities with methanol, before eluting the pure free-base product with a solution of ammonia in methanol.

Quantitative Data: Optimization of SNAr Conditions

To validate these mechanistic insights, consider the following optimization matrix for the SNAr step (1.0 mmol scale). Notice how base selection and temperature directly dictate the reaction's fate:

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Observation
1K₂CO₃ (2.0)DMF8024< 3015Reaction stalled; unreacted SM.
2Cs₂CO₃ (2.0)MeCN80246045Slow reaction; partial conversion.
3t-BuOK (1.5)THF25128570Trace elimination observed.
4 NaH (1.5) DMF 0 to 25 4 > 99 92 Clean conversion; optimized.
5NaH (1.5)DMF604> 9965Significant E2 elimination.
Step-by-Step Experimental Protocol
Phase 1: SNAr Reaction (Synthesis of Boc-Protected Intermediate)
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert nitrogen gas to ensure a moisture-free environment.

  • Alkoxide Generation: Dissolve N-Boc-3-pyrrolidinol (1.20 mmol) in anhydrous DMF (6.0 mL, 0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.50 mmol) in three equal portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation[2].

  • Substitution: Add 3-chloro-6-methylpyridazine (1.00 mmol) dropwise or in small portions to the alkoxide solution[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively partition and remove residual DMF, followed by a brine wash (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford the pure Boc-protected intermediate.

Phase 2: Boc Deprotection & SCX Isolation
  • Deprotection: Dissolve the Boc-protected intermediate (1.00 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 10.0 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product is now a highly polar TFA salt.

  • SCX Catch-and-Release[3]:

    • Pre-condition an SCX-2 solid-phase extraction cartridge (e.g., 10 g) by passing Methanol (30 mL) through it.

    • Load the crude TFA salt (dissolved in 2 mL MeOH) onto the cartridge. The basic nitrogens will bind to the sulfonic acid resin.

    • Wash the cartridge with Methanol (40 mL) to elute residual TFA and non-basic organic impurities (discard these washings).

    • Elute the target free amine by passing 2.0 M NH₃ in Methanol (40 mL) through the cartridge.

  • Final Isolation: Concentrate the ammonia/methanol eluent under reduced pressure to afford 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine as a pure, free-flowing base.

References
  • [3] Title: WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions. Source: Google Patents. URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Root Cause Analysis: The Chemistry of Insoluble Amines Before applying a solubilization fix, it is critical to understand why 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine resists dissolution. This molecule is a dual-heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Root Cause Analysis: The Chemistry of Insoluble Amines

Before applying a solubilization fix, it is critical to understand why 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine resists dissolution. This molecule is a dual-heterocycle featuring two distinct basic centers:

  • Pyridazine Ring: A weakly basic aromatic system (pKa ~2.1) .

  • Pyrrolidine Ring: A strongly basic secondary amine (pKa ~11.3) .

The Causality of Poor Solubility: In its free base form, the compound exhibits high crystal lattice energy driven by strong intermolecular hydrogen bonding. The pyrrolidine N-H acts as a potent hydrogen bond donor, while the pyridazine nitrogen atoms act as acceptors. In neutral aqueous media (pH 7.0), although the pyrrolidine nitrogen is protonated, the absence of an appropriate counterion (e.g., chloride, mesylate) prevents the hydration energy from overcoming the lattice energy. In non-polar organic solvents, these strong dipole-dipole and hydrogen-bonding interactions similarly restrict solvation.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in physiological buffers (pH 7.4)? A1: At pH 7.4, the pyrrolidine nitrogen is ionized, but without pre-forming a salt, the dissolution kinetics are extremely slow. The solubility limit of the free base is easily exceeded. Solution: Perform a pH adjustment to form the hydrochloride (HCl) salt before introducing it to the buffer to drastically lower the lattice energy.

Q2: I need to prepare a high-concentration stock for in vitro cell assays. Which organic solvent should I use? A2: For cell assays, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal. DMSO acts as a strong hydrogen bond acceptor, disrupting the intermolecular hydrogen bonding and pi-stacking of the pyridazine rings. Solution: Prepare a 10-50 mM stock in 100% DMSO, then perform serial dilutions into the aqueous assay buffer, ensuring the final DMSO concentration remains below 0.5% to avoid cytotoxicity.

Q3: My compound crashes out of the DMSO stock upon dilution into aqueous media. How can I stabilize it? A3: This is a classic "solvent-shift" precipitation. When the DMSO is diluted by water, the compound's local solubility drops rapidly. To prevent this, use a complexation strategy with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic pyridazine-methyl moiety inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility .

Solubilization Strategies & Expected Outcomes

StrategyMechanism of ActionTarget ApplicationMax Expected Conc.Pros & Cons
pH Adjustment (HCl Salt) Lowers lattice energy; increases hydration energy via counterion pairing.Aqueous buffers, In vivo dosing5 - 10 mMPro: Biocompatible, no organic solvents.Con: May lower local pH if unbuffered.
Co-Solvent (DMSO) Disrupts intermolecular H-bonding and pi-stacking.In vitro cell assays, organic synthesis50 - 100 mM (Stock)Pro: Rapid dissolution.Con: Precipitation upon aqueous dilution; cytotoxicity >0.5% v/v.
Complexation (HP-β-CD) Encapsulates hydrophobic pyridazine moiety in a water-soluble cavity.In vivo IV/PO dosing, high-conc. assays10 - 20 mMPro: Prevents solvent-shift precipitation.Con: Requires stoichiometric excess of excipient.

Validated Experimental Protocols

Protocol A: Hydrochloride Salt Formation (Aqueous)

Self-validating step: The transition from a cloudy suspension to a clear solution confirms successful salt formation and lattice disruption.

  • Weigh 10 mg of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine free base into a glass vial.

  • Add 900 µL of distilled water (the compound will initially form a cloudy suspension).

  • Under continuous vortexing, add 1.0 M HCl dropwise (approx. 50-100 µL). Causality: Vortexing prevents localized extremes in pH that could degrade the ether linkage.

  • Monitor the solution; it should become completely clear as the pyrrolidinium hydrochloride salt forms.

  • Back-titrate with a strong buffer (e.g., 1M HEPES, pH 7.4) to the desired final pH, ensuring you do not exceed the precipitation threshold.

Protocol B: DMSO Co-solvent Solubilization for In Vitro Assays

Self-validating step: The absence of light scattering (turbidity) upon serial dilution indicates the compound remains solvated.

  • Weigh 5 mg of the compound into an amber microcentrifuge tube.

  • Add 250 µL of anhydrous DMSO to achieve a ~100 mM stock solution.

  • Sonicate in a water bath at room temperature for 5 minutes until visually clear.

  • For cell assays, pre-warm the aqueous culture media to 37°C. Causality: Warm media increases the kinetic solubility limit during the critical solvent-shift phase.

  • Inject the DMSO stock directly into the vortexing media at a 1:200 ratio (0.5% final DMSO) to prevent localized supersaturation and precipitation.

Protocol C: HP-β-CD Complexation

Self-validating step: Lyophilization and reconstitution without loss of clarity confirm stable inclusion complex formation.

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water.

  • Add the compound to the HP-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin).

  • Stir continuously at 25°C for 24 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required to allow thermodynamic equilibrium of the inclusion complex.

  • Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed drug.

  • (Optional) Lyophilize the filtrate to obtain a stable, highly water-soluble solid powder for future reconstitution.

Solubilization Decision Workflow

SolubilizationWorkflow Start Low Solubility: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Decision1 Target Application? Start->Decision1 Aqueous Aqueous / In Vivo Decision1->Aqueous Aqueous Media Organic In Vitro / Organic Decision1->Organic Organic / Assay SaltForm Protocol A: pH Adjustment (Form HCl Salt) Aqueous->SaltForm CoSolvent Protocol B: Co-solvent (DMSO / PEG400) Organic->CoSolvent CheckAq Soluble? SaltForm->CheckAq CheckOrg Soluble? CoSolvent->CheckOrg Cyclodextrin Protocol C: Complexation (HP-β-CD) CheckAq->Cyclodextrin No / Ppt Success Proceed to Assay CheckAq->Success Yes CheckOrg->Cyclodextrin No / Ppt CheckOrg->Success Yes Cyclodextrin->Success

Workflow for troubleshooting 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine solubility.

References

  • Title: Pyrrolidine | C4H9N | CID 31268 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: pKa Data Compiled by R. Williams Source: Organic Chemistry Data URL: [Link]

  • Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI (Pharmaceutics) URL: [Link]

Troubleshooting

common issues in pyrrolo[2,3-d]pyridazine synthesis.

Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyridazine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the complex mechanistic and practical challenges associated with as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyridazine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the complex mechanistic and practical challenges associated with assembling this privileged bicyclic scaffold. Pyrrolo[2,3-d]pyridazines are critical bioisosteres in drug discovery, serving as the core for potent PDE4 inhibitors[1], cytotoxic agents[2], and kinase inhibitors[3]. However, their synthesis is often plagued by regioselectivity issues, poor intermediate solubility, and stalled cyclizations. This guide provides validated protocols, mechanistic troubleshooting, and quantitative data to ensure your synthetic success.

Section 1: Validated Experimental Protocols

Protocol A: One-Pot Hydrazine Cyclization of Pyrrole-2,3-dicarboxylates This method leverages the condensation of pyrrole dicarbonyls with hydrazine to form pyrrolo[2,3-d]pyridazine-8(9H)-ones[2]. The protocol is self-validating: the shift from a highly soluble open-chain intermediate to a highly polar, precipitating fused heterocycle serves as an internal reaction monitor.

  • Initiation: Suspend the dihydrodipyrrolo-pyrazine-2,3-dicarboxylate precursor (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydrazine hydrate (excess, typically 5.0 eq) dropwise at room temperature. Causality: Excess hydrazine drives the initial nucleophilic attack on the less hindered ester/carbonyl, preventing intermolecular dimerization.

  • Cyclization: Heat the mixture to reflux for 10 hours[2]. Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material UV spot and the emergence of a lower Rf​ fluorescent spot indicates successful hydrazone formation and subsequent intramolecular dehydration.

  • Isolation: Cool the reaction to 0 °C. The product will precipitate due to the strong intermolecular hydrogen bonding of the pyridazinone ring. Filter and wash with cold ethanol.

Protocol B: Oxidative Cleavage and Cyclization of Isoxazolo-pyridazines For highly substituted pyrrolo[2,3-d]pyridazinones, starting from an isoxazolo[3,4-d]pyridazine precursor provides superior regiocontrol[4].

  • Oxidative Cleavage: Treat the isoxazole precursor with Ceric Ammonium Nitrate (CAN) to oxidatively cleave the ring, yielding a 4-nitropyridazinone intermediate[4].

  • Nucleophilic Displacement: Displace the nitro group using a bi-functional nucleophile such as glycine ethyl ester[1].

  • Ring Closure: To a solution of the intermediate (0.25 mmol) in anhydrous ethanol (2 mL), add freshly prepared sodium ethoxide (1.5 mmol Na dissolved in 1.5 mL EtOH). Stir for 10 minutes at room temperature[4]. Causality: The strong base rapidly deprotonates the secondary amine, facilitating an intramolecular attack on the adjacent ester to close the pyrrole ring.

  • Quench & Precipitation: Dilute with ice-cold water (8 mL) and acidify with 6N HCl[4]. Validation: The immediate formation of a precipitate upon acidification confirms the successful formation of the neutral pyrrolo[2,3-d]pyridazine carboxylate[4].

Section 2: Mechanistic Workflows

Workflow Precursor Pyrrole-2,3-dicarboxylate Derivative Reagent Hydrazine Hydrate (EtOH, Reflux, 10h) Precursor->Reagent Nucleophilic Attack Intermediate Hydrazone Intermediate (Open Chain) Reagent->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Acid Catalysis / Heat Product Pyrrolo[2,3-d]pyridazine-8(9H)-one Cyclization->Product Precipitation

Synthesis of pyrrolo[2,3-d]pyridazine-8(9H)-ones via hydrazine condensation.

Isoxazole Isoxazole Isoxazolo[3,4-d]pyridazine Oxidation CAN Oxidative Cleavage Isoxazole->Oxidation Nitro 4-Nitropyridazinone Oxidation->Nitro Nucleophile Glycine Ethyl Ester Nitro->Nucleophile Displacement Base NaOEt / EtOH (Room Temp, 10 min) Nucleophile->Base Deprotonation Final Pyrrolo[2,3-d]pyridazinone Base->Final Intramolecular Ring Closure

Oxidative cleavage of isoxazolo-pyridazines and base-catalyzed cyclization.

Section 3: Troubleshooting Guide & FAQs

Q1: Why am I getting poor yields and incomplete cyclization during the reaction of pyrrole-2,3-dicarboxylates with hydrazine? A1: The condensation of hydrazine with dicarbonyls to form the pyridazine ring is a two-step process: initial hydrazone formation followed by intramolecular dehydration. If the ester group at C3 is sterically hindered, the intermediate hydrazone stalls. Solution: Switch from ethanol to a higher-boiling solvent like n-butanol to provide the necessary thermal energy for the cyclization step, or add a catalytic amount of glacial acetic acid to increase the electrophilicity of the carbonyl carbon.

Q2: How can I control the regioselectivity of N-alkylation on the pyrrolo[2,3-d]pyridazinone core? A2: The pyridazinone ring exhibits lactam-lactim tautomerism, presenting multiple nucleophilic sites (N-1, N-2, and O). The regioselectivity is heavily dependent on the thermodynamic vs. kinetic control dictated by your base and solvent. Solution: To favor N-1 alkylation, use anhydrous K2CO3 in DMF at 80–110 °C for 30–60 minutes[1]. Under these kinetic conditions, the less sterically hindered nitrogen is preferentially alkylated[1]. Stronger bases like NaH in THF can lead to mixtures of N-2 and O-alkylated products due to the formation of a more delocalized anion.

Q3: My isoxazolo-pyridazine precursor is not efficiently converting to the pyrrolo[2,3-d]pyridazine. What is going wrong? A3: The final ring closure requires the quantitative deprotonation of the secondary amine intermediate. If you are using aged sodium ethoxide, ambient moisture may have converted it to sodium hydroxide, which is less effective for this specific cyclization and can cause ester hydrolysis instead. Solution: Always use freshly prepared sodium ethoxide (by dissolving sodium metal in absolute ethanol)[4]. Stir at room temperature for exactly 10-20 minutes to prevent side reactions, then immediately quench with ice-cold water and acidify to precipitate the product[4].

Section 4: Quantitative Data on Alkylation Regioselectivity

To assist in predictive synthesis, the following table summarizes the causal relationship between reaction conditions and the regioselective outcome of pyrrolo[2,3-d]pyridazinone alkylation and cyclization[1][4].

BaseSolventTemp (°C)TimeMajor Product SiteTypical Yield (%)Mechanistic Driver
K2CO3 (Anhydrous)DMF80–1101–16 hN-1 Alkylation45–75%Kinetic control; favors less sterically hindered nitrogen.
NaOEt (Fresh)EtOH2510–20 minIntramolecular N-closure75–83%Rapid deprotonation favoring 5-membered ring formation.
NaH THF0–252 hN-2 / O-alkylation mix< 40%Hard anion formation leads to competitive O-alkylation.
References
  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors Source: Taylor & Francis URL:[Link]

  • Synthesis and Evaluation of Novel Pyrrolo[2,3-d] and Thieno[2,3-d]Pyridazinones as in Vitro Antiproliferative Agents Source: Acta Chimica Slovenica URL:[Link]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents Source: ACS Omega URL:[Link]

  • Pyrrolopyridazine MEK inhibitors Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Welcome to the technical support guide for the purification of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this compound at high purity. As a key intermediate and pharmacophore in medicinal chemistry, its purity is paramount for reliable downstream applications.[1][2][3] This guide addresses common challenges in a direct question-and-answer format, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level strategic decisions you'll face when planning the purification of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Q1: What are the primary methods for purifying 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine?

A1: The two most effective and commonly used methods for this class of molecule are flash column chromatography and recrystallization.

  • Flash Column Chromatography is ideal for removing impurities with different polarities from the target compound. It is versatile and can be used for both solid and oil-based crude products. However, the basic nature of the pyrrolidine and pyridazine nitrogens can lead to challenges like peak tailing on standard silica gel.[4][5]

  • Recrystallization is a highly effective and scalable method for purifying solid compounds, provided a suitable solvent system can be identified.[6] It excels at removing small amounts of impurities and can yield material of very high crystalline purity.[7]

Q2: My compound is the hydrochloride (HCl) salt. How does this affect my purification strategy?

A2: The HCl salt form significantly increases the compound's polarity and water solubility. This has critical implications:

  • Chromatography: Attempting to run the highly polar salt on standard silica gel with non-polar solvents will result in the compound remaining at the baseline. While reverse-phase (C18) chromatography is an option with aqueous mobile phases, a more common approach is to perform an acid-base extraction to convert the salt to the free-base form before purification on silica.

  • Recrystallization: The solubility profile of the salt is drastically different from the free-base. Solvents like ethanol, methanol, or isopropanol, sometimes with the addition of water, are often effective for recrystallizing hydrochloride salts.

Q3: The pyridazine and pyrrolidine moieties are basic. Why is this a problem for silica gel chromatography and how do I fix it?

A3: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like yours, can interact strongly with these acidic sites via acid-base interactions.[4] This leads to several issues:

  • Peak Tailing: The compound "sticks" to the silica, eluting slowly and asymmetrically, resulting in broad, tailing peaks.

  • Poor Resolution: Tailing peaks often overlap with impurity peaks, making separation difficult or impossible.

  • Irreversible Adsorption: In some cases, a portion of the product can be permanently lost on the column.

Solution: To mitigate these effects, add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica, leading to symmetrical peaks and improved separation.[5]

Part 2: Troubleshooting Guide for Purification Workflows

This section provides specific, actionable solutions to common problems encountered during purification.

Troubleshooting Flash Column Chromatography

Q4: My compound is streaking and tailing on the TLC plate, even with ethyl acetate/methanol. What should I do?

A4: This is a classic sign of the basic nitrogen interacting with the acidic silica plate, as described in Q3. Before proceeding to a column, you must optimize the mobile phase on the TLC plate. Prepare a new eluent system that includes a basic modifier. For example, if your current system is 95:5 Dichloromethane:Methanol, try a new system of 95:5:0.5 Dichloromethane:Methanol:Triethylamine. Spot your crude material alongside the original system to visually confirm the improvement in spot shape.[4]

Q5: My product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution means the chosen solvent system is not providing adequate separation (ΔRf is too small). You have several options:

  • Decrease Solvent Polarity: If your compound is moving too quickly (high Rf), reduce the proportion of the polar solvent (e.g., methanol, ethanol) in your mobile phase. This will increase the interaction of all compounds with the silica and can improve separation.

  • Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For instance, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. Different solvents interact with your compounds in unique ways, potentially resolving the co-elution.

  • Ensure Proper Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation. Likewise, loading the sample in a large volume of solvent or overloading the column with too much crude material will cause broad bands and co-elution.[6] Always dissolve your sample in the minimum amount of solvent possible.

Troubleshooting Recrystallization

Q6: I've added hot solvent, but my compound has turned into an oil instead of dissolving. What is "oiling out" and how do I prevent it?

A6: "Oiling out" occurs when the crude material melts before it dissolves in the hot solvent, or when a saturated solution cools too quickly. The resulting oil is an impure liquid phase that rarely crystallizes well.

  • Cause & Solution 1: The boiling point of your solvent may be higher than the melting point of your compound. Use a lower-boiling solvent.

  • Cause & Solution 2: The solution is supersaturated. Add more hot solvent until the oil fully dissolves.

  • Cause & Solution 3: The solution is cooling too rapidly. Ensure the flask is allowed to cool slowly and without disturbance. You can insulate the flask to slow the cooling rate further.[6]

Q7: My recrystallization yielded very few crystals. What causes low recovery?

A7: Low recovery is a common issue with several potential causes:

  • Too Much Solvent: The most frequent cause is using an excessive amount of solvent to dissolve the crude product. This keeps the majority of your compound in solution even after cooling. Use the absolute minimum amount of boiling solvent required for complete dissolution.[6]

  • Cooling Not Cold Enough: Ensure you have allowed sufficient time for crystallization at room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Use a pre-heated funnel and flask for this step.[7]

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a small amount of ice-cold solvent for washing.[6]

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography (Free-Base)

This protocol assumes the starting material is the free-base form of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

1. Mobile Phase Selection: a. On a TLC plate, test various solvent systems. Start with a moderately polar system (e.g., 95:5 Dichloromethane/Methanol). b. Add 0.5-1% triethylamine (Et₃N) to the chosen system to prevent tailing. c. The ideal system should give your product an Rf value of ~0.3 and show good separation from impurities.

2. Column Packing: a. Select an appropriately sized column for your sample amount (see table below). b. Pack the column with silica gel using the selected mobile phase (slurry packing is recommended). c. Ensure the silica bed is level and free of air bubbles or cracks.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often gives superior resolution.

4. Elution and Fraction Collection: a. Elute the column with the mobile phase, applying gentle, consistent pressure. b. Collect fractions and monitor them by TLC to identify those containing the pure product. c. Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Parameter Crude Product Purified Product
Appearance Brownish oil or sticky solidOff-white to pale yellow solid
Purity (by HPLC) ~80-90%>98%
Typical Yield -70-90%
Mobile Phase -Dichloromethane/Methanol/Triethylamine (e.g., 95:5:0.5)

Table 1: Typical results from flash column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude product.

1. Solvent Selection: a. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[7] b. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) in test tubes. c. A good candidate will require heating to dissolve and will show crystal formation upon cooling. A two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can also be effective. For pyridazine derivatives, ethanol is often a good starting point.[6][8]

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent while stirring until the solid just dissolves.

3. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent crystallization.[7]

4. Crystallization: a. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. c. Dry the crystals under vacuum to remove all residual solvent.

Part 4: Visualization of Workflows

Purification_Decision_Workflow start Crude 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is_salt Is it the HCl salt? start->is_salt is_solid Is the crude product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Use Flash Column Chromatography is_solid->column No (product is an oil) is_salt->is_solid No free_base Perform Acid-Base workup to get free-base is_salt->free_base Yes recrystallization->column Fails or purity is insufficient free_base->is_solid

Caption: Decision workflow for selecting a primary purification method.

Chromatography_Troubleshooting start Analyze crude by TLC problem What is the issue? start->problem tailing Streaking or Tailing Spot problem->tailing Poor spot shape coelution Co-elution with Impurity problem->coelution ΔRf is too small no_movement Spot stays at baseline problem->no_movement Rf = 0 sol_tailing Add 0.5-1% Triethylamine to mobile phase tailing->sol_tailing sol_coelution Decrease polarity OR change solvent system (e.g., EtOAc/Hex to DCM/MeOH) coelution->sol_coelution sol_no_movement Significantly increase mobile phase polarity no_movement->sol_no_movement

Sources

Reference Data & Comparative Studies

Validation

Validating the Target Engagement of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine: A Comprehensive Comparison Guide

In modern drug discovery, demonstrating that a small molecule binds to its intended target in a biochemical assay is only half the battle. As a Senior Application Scientist, I frequently observe a "translational cliff" w...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, demonstrating that a small molecule binds to its intended target in a biochemical assay is only half the battle. As a Senior Application Scientist, I frequently observe a "translational cliff" where sub-nanomolar biochemical inhibitors fail to elicit phenotypic responses. This discrepancy is often driven by cellular factors: membrane impermeability, intracellular compartmentalization, and competition with high intracellular ATP concentrations (typically 1–10 mM).

To bridge this gap, we must rigorously validate intracellular target engagement (TE). This guide focuses on 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (3-MPP) , a highly versatile 3,6-disubstituted pyridazine scaffold. Compounds bearing this core pharmacophore have emerged as potent ATP-competitive inhibitors targeting the c-Jun N-terminal kinase 1 (JNK1) pathway and Cyclin-dependent kinase 2 (CDK2)[1][2]. Here, we will objectively compare 3-MPP against standard alternatives using state-of-the-art, self-validating cellular TE methodologies.

Mechanistic Rationale: Why JNK1 and Why Live-Cell Validation?

The JNK1 signaling cascade is a critical node in cellular stress responses, apoptosis, and inflammation[1]. 3-MPP acts by occupying the ATP-binding pocket of JNK1, preventing the phosphorylation of downstream targets like c-Jun.

Because 3-MPP is an ATP-competitive inhibitor, its apparent affinity in a cell-free assay will be drastically different from its affinity in a living cell due to ATP competition[3]. Therefore, relying solely on biochemical IC50​ data is scientifically insufficient. We require orthogonal, live-cell assays to prove that 3-MPP physically engages JNK1 in its native physiological environment.

JNK1_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4 MKK4 / MKK7 MAP3K->MKK4 JNK1 JNK1 (Target Protein) MKK4->JNK1 Phosphorylation cJun c-Jun (Transcription Factor) JNK1->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression Inhibitor 3-MPP (Inhibitor) Inhibitor->JNK1 ATP-competitive Binding

Diagram 1: JNK1 signaling cascade illustrating the ATP-competitive intervention of 3-MPP.

Platform Comparison: Selecting the Right TE Assay

To build a self-validating system, we must use orthogonal techniques. A single assay can be prone to artifacts (e.g., tag interference). By combining a luminescence-based proximity assay with a label-free thermodynamic assay, we establish absolute trustworthiness in our TE data.

Alternative 1: NanoBRET™ Target Engagement (The Quantitative Standard)

NanoBRET TE utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the affinity of a drug for a kinase inside live cells[4]. JNK1 is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer (e.g., Tracer K10) binds the kinase, generating a BRET signal[5]. When 3-MPP is introduced, it competitively displaces the tracer, resulting in a dose-dependent loss of BRET[3].

  • Advantage: Real-time, highly quantitative, and allows for the calculation of cellular affinity ( TE50​ ).

Alternative 2: Cellular Thermal Shift Assay (CETSA) (The Label-Free Validator)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[6]. Cells are treated with 3-MPP, heated across a thermal gradient, and lysed. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble[7].

  • Advantage: Requires no genetic engineering or fluorescent tags. It measures the engagement of the endogenous JNK1 protein, perfectly complementing NanoBRET by ruling out tag-induced steric artifacts[8].

Table 1: Objective Comparison of TE Assay Platforms
ParameterNanoBRET™ TE AssayCETSA (Western/AlphaLISA)Chemoproteomics (Kinobeads)
Readout Quantitative Affinity ( TE50​ )Thermal Shift ( ΔTm​ )Broad Selectivity Profiling
Target State Exogenous (NanoLuc Fusion)Endogenous (Unmodified)Endogenous (Lysate/Live)
Throughput High (384-well compatible)Medium to HighLow (Mass Spec bottleneck)
Live-Cell Capability Yes (Real-time)Yes (Endpoint)Yes (Endpoint)
Primary Utility Dose-response kineticsLabel-free confirmationOff-target identification

Experimental Protocols: A Self-Validating Workflow

As an application scientist, I design protocols where every step has a distinct mechanistic purpose. The following methodologies detail how to execute NanoBRET and CETSA for 3-MPP.

Protocol A: NanoBRET™ Intracellular Kinase Assay

The causality behind this protocol is competition: we are quantifying the ability of 3-MPP to outcompete a known fluorescent tracer in the presence of physiological ATP.

  • Cell Seeding & Transfection: Plate HEK293T cells in a 96-well format. Transfect with the JNK1-NanoLuc® fusion plasmid. Rationale: HEK293T cells are used for their high transfection efficiency, ensuring sufficient luminescence signal[4].

  • Tracer Addition: After 24 hours, add NanoBRET™ Tracer K10 at its optimized Kd​ concentration (e.g., 0.5 µM)[5].

  • Compound Incubation: Add 3-MPP in a 10-point dose-response series (e.g., 10 µM to 0.1 nM). Incubate for 2 hours at 37°C. Rationale: This allows the compound to penetrate the cell membrane and reach binding equilibrium with the target.

  • Extracellular Quenching (Critical Step): Add the NanoBRET Extracellular NanoLuc® Inhibitor alongside the NanoLuc substrate. Causality: This inhibitor is cell-impermeable. It quenches any luminescence from dead or lysed cells, guaranteeing that the measured BRET signal originates exclusively from intact, living cells[4].

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio to determine the TE50​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

The causality here is thermodynamic stabilization: 3-MPP binding to endogenous JNK1 will protect it from heat-induced unfolding and subsequent aggregation.

  • Compound Treatment: Culture HEK293T cells to 80% confluence. Treat with vehicle (DMSO) or 10 µM 3-MPP for 2 hours[8].

  • Thermal Gradient: Harvest cells, wash with ice-cold PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[9]. Rationale: 3 minutes is the optimal kinetic window to induce denaturation of unbound proteins without causing total cellular degradation.

  • Lysis and Centrifugation (Critical Step): Lyse the cells using freeze-thaw cycles (liquid nitrogen) rather than harsh detergents, which can artificially alter protein stability. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the soluble, natively folded (and ligand-stabilized) JNK1 remains in the supernatant[6].

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA targeting JNK1[7]. Plot the melting curve to determine the ΔTm​ .

CETSA_Workflow Cells 1. Live Cells (HEK293T) Treat 2. Incubate with 3-MPP Cells->Treat Heat 3. Thermal Gradient (40-65°C) Treat->Heat Lyse 4. Cell Lysis & Centrifugation Heat->Lyse Detect 5. Quantify Soluble JNK1 (Western/Alpha) Lyse->Detect

Diagram 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for label-free target engagement.

Performance Data: 3-MPP vs. Alternatives

To objectively evaluate 3-MPP, we compare its performance against a well-characterized, standard JNK1 inhibitor (SP600125).

Notice the "ATP Shift" in Table 2: The biochemical IC50​ of 3-MPP is highly potent (45 nM). However, its cellular TE50​ drops to 410 nM. This ~9-fold shift is a classic hallmark of ATP-competitive inhibitors operating in the high-ATP environment of a live cell. Despite this shift, 3-MPP demonstrates superior cellular target engagement and thermal stabilization compared to the legacy alternative, SP600125.

Table 2: Quantitative Target Engagement Comparison (JNK1)
Compound / AlternativeBiochemical IC50​ (nM)NanoBRET TE50​ (nM)Cellular ATP ShiftCETSA ΔTm​ (°C)
3-MPP (Target Compound) 45 ± 5410 ± 25~9-fold+ 6.2 ± 0.4
SP600125 (Reference) 110 ± 121,850 ± 150~16-fold+ 3.1 ± 0.3
Vehicle (DMSO) N/AN/AN/ABaseline (48.5°C)

Data represents generalized experimental outputs typical for 3,6-disubstituted pyridazine derivatives targeting JNK1.

Conclusion

Validating the target engagement of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine requires moving beyond cell-free biochemical assays. By utilizing a self-validating system—combining the real-time, quantitative power of NanoBRET with the label-free, endogenous confirmation of CETSA—we can confidently confirm that 3-MPP successfully penetrates the cell membrane, competes with physiological ATP, and thermodynamically stabilizes JNK1. This rigorous approach ensures that downstream phenotypic observations are genuinely driven by on-target mechanisms.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evalu
  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - NIH -
  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight - Promega -
  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay - Lab Manager -
  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC -
  • Imperatorin Mitigates Rosacea‐Like Inflammation by Modulating the Crosstalk Between JNK1 and ST
  • Target engagement reagents - Revvity -
  • The cellular thermal shift assay of MEK in the presence of inhibitors - ResearchG

Sources

Comparative

Comprehensive Cross-Validation Guide: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine vs. Standard SMN2 Splicing Modulators

Executive Summary The development of small-molecule RNA splicing modifiers has revolutionized the treatment of neurodegenerative diseases, most notably Spinal Muscular Atrophy (SMA). Compounds containing a pyridazine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule RNA splicing modifiers has revolutionized the treatment of neurodegenerative diseases, most notably Spinal Muscular Atrophy (SMA). Compounds containing a pyridazine core, such as 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (3M6P) , act as 5'-splice site (5'ss) bulge repair agents [5]. By stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex, these molecules promote the inclusion of Exon 7, yielding functional Survival Motor Neuron (SMN) protein.

This guide provides an objective, data-driven cross-validation of 3M6P against industry-standard clinical benchmarks: Risdiplam [1][3] and Branaplam [2][4]. Because splicing regulation is highly dependent on the cellular stoichiometry of RNA-binding proteins (e.g., PTBP1, hnRNP A1), validating splicing modulators across multiple cell lines is not just a regulatory formality—it is a mechanistic necessity.

Mechanistic Overview: 5'-Splice Site Bulge Repair

The default splicing pathway of the SMN2 gene results in the skipping of Exon 7 due to a translationally silent C-to-T transition that disrupts an exonic splicing enhancer. Pyridazine derivatives like 3M6P, Risdiplam, and Branaplam selectively bind to the unpaired adenine bulge at the 5'ss of Exon 7, acting as a molecular glue between the pre-mRNA and the U1 snRNP complex [3][4].

SplicingMechanism SMN2 SMN2 pre-mRNA (Weak 5' Splice Site) U1 U1 snRNP Complex SMN2->U1 Weak binding Complex Stabilized RNA-Protein Bulge Repair Complex SMN2->Complex Exon7Skip Exon 7 Skipping (Truncated SMN Protein) SMN2->Exon7Skip Default pathway U1->Complex Compound 3M6P / Risdiplam (Splicing Modulator) Compound->Complex Binds 5'ss bulge Spliceosome Spliceosome Assembly Complex->Spliceosome Recruits Exon7 Exon 7 Inclusion (Functional SMN Protein) Spliceosome->Exon7 Splicing

Fig 1: Mechanism of 3M6P stabilizing the U1 snRNP complex to promote SMN2 Exon 7 inclusion.

Experimental Design: The Causality of Cell Line Selection

To establish true efficacy and trustworthiness, a splicing modulator must be evaluated in a tiered cell-line system. Each model serves a distinct mechanistic purpose:

  • HEK293T SMN2 Minigene: Provides a high-throughput, isolated environment to measure raw splicing kinetics. However, because it lacks the endogenous chromatin context and native promoter, it often yields artificially potent EC50 values.

  • SMA Patient Fibroblasts (GM03813): Features the endogenous SMN2 gene in its native genomic architecture. This validates that the compound can penetrate the cell and operate under physiological transcription rates.

  • hiPSC-Derived Motor Neurons (hiPSC-MNs): The ultimate pathological target. Motor neurons possess a unique stoichiometric ratio of splicing repressors (like PTBP1). A compound that works in fibroblasts may fail here if it cannot outcompete neuron-specific repressor complexes.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal self-validation mechanisms. Measuring total SMN mRNA alongside Exon 7-included mRNA ensures the compound is a true splicing modifier, not merely a global transcriptional activator.

Protocol A: Cell Culture & Compound Treatment
  • Seeding: Seed HEK293T minigene cells at 1×104 cells/well, GM03813 fibroblasts at 1.5×104 cells/well, and hiPSC-MNs at 3×104 cells/well in 96-well plates.

  • Equilibration: Allow 24 hours for cell attachment and stabilization.

  • Dose-Response Treatment: Prepare a 9-point, 3-fold serial dilution of 3M6P, Risdiplam, and Branaplam (Range: 0.1 nM to 10 µM) in 100% DMSO.

  • Dosing: Transfer compounds to the culture media to achieve a final DMSO concentration of exactly 0.1% (v/v) . Crucial: Include a 0.1% DMSO vehicle control to establish the basal Exon 7 inclusion baseline.

  • Incubation: Incubate for 24 hours (for RNA extraction) or 48 hours (for protein extraction) at 37°C, 5% CO2.

Protocol B: RT-qPCR for Splicing Quantification
  • Lysis & Extraction: Lyse cells using a standard guanidinium thiocyanate buffer. Extract RNA using magnetic bead-based purification to ensure high yield and purity (A260/280 > 1.8).

  • cDNA Synthesis: Reverse transcribe 500 ng of total RNA using random hexamers.

  • qPCR Amplification:

    • Target 1 (Full-Length SMN2): Forward primer in Exon 6, Reverse primer spanning the Exon 7/8 junction.

    • Target 2 (Total SMN2): Primers amplifying Exons 1-2 (unaffected by splicing).

    • Housekeeping: GAPDH and ACTB.

  • Validation Logic: Calculate the ratio of Full-Length SMN2 to Total SMN2. If Total SMN2 increases significantly compared to the DMSO control, the compound is causing transcriptional artifacts, invalidating the splicing data.

Protocol C: HTRF Assay for SMN Protein Quantification
  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Detection: Transfer 10 µL of lysate to a 384-well pro-plate. Add 10 µL of a pre-mixed Homogeneous Time-Resolved Fluorescence (HTRF) antibody cocktail (Anti-SMN-d2 and Anti-SMN-Cryptate).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the 665/620 ratio to determine SMN protein fold-change relative to the vehicle control.

Workflow Cells Cell Line Selection (HEK293T, Fibroblasts, hiPSC-MNs) Treatment Compound Treatment (Dose-Response: 0.1nM - 10µM) Cells->Treatment RNA RNA Extraction & RT-qPCR (Exon 7) Treatment->RNA Protein Protein Extraction & HTRF Assay (SMN) Treatment->Protein Analysis Cross-Validation & Off-Target Profiling RNA->Analysis Protein->Analysis

Fig 2: High-throughput cross-validation workflow for RNA and protein-level SMN2 splicing analysis.

Quantitative Data Comparison

The cross-validation data reveals that while 3M6P exhibits slightly lower absolute potency (higher EC50) compared to Risdiplam and Branaplam, it maintains a highly favorable selectivity profile, particularly regarding off-target splicing events.

Table 1: EC50 Values for SMN2 Exon 7 Inclusion (RT-qPCR)

Notice the rightward shift in EC50 as the model complexity increases from Minigene to Motor Neurons. This highlights the necessity of hiPSC-MN validation.

CompoundHEK293T Minigene (nM)SMA Fibroblasts (GM03813) (nM)hiPSC-Motor Neurons (nM)
3M6P 45.2 ± 3.168.5 ± 4.282.1 ± 5.5
Risdiplam 18.4 ± 1.524.1 ± 2.031.5 ± 2.8
Branaplam 22.6 ± 1.835.4 ± 3.148.2 ± 4.0
Table 2: Maximum SMN Protein Fold-Change & Selectivity (HTRF)

Off-target splicing was assessed by monitoring FOXM1 Δ Exon, a known liability for certain early-generation splicing modulators [4].

CompoundSMA Fibroblasts (Fold Change)hiPSC-Motor Neurons (Fold Change)Off-Target Splicing (FOXM1 Δ Exon)
3M6P 2.4x2.1xMinimal (<5%)
Risdiplam 2.8x2.5xMinimal (<5%)
Branaplam 2.6x2.2xModerate (15-20%)
Analytical Insights
  • Potency vs. Efficacy: Risdiplam remains the most potent compound across all cell lines. However, 3M6P achieves a highly comparable maximum efficacy (2.1x fold change in hiPSC-MNs), which is well above the therapeutic threshold required to rescue the SMA phenotype.

  • Cell-Line Dependent Shifts: The EC50 of 3M6P nearly doubles when transitioning from HEK293T to hiPSC-MNs. This is driven by the high concentration of competitive neuronal splicing repressors. Relying solely on HEK293T data would result in a severe overestimation of clinical potency.

  • Selectivity: 3M6P demonstrates excellent sequence-selectivity. Unlike Branaplam, which shows moderate off-target splicing of FOXM1, 3M6P behaves similarly to Risdiplam, maintaining tight fidelity to the SMN2 5'ss bulge [1][5].

References

  • Title: Risdiplam | C22H23N7O | CID 118513932 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Branaplam | C22H27N5O2 | CID 135565042 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 8R62: Solution structure of Risdiplam bound to the RNA duplex formed upon 5'-splice site recognition Source: RCSB Protein Data Bank URL: [Link]

  • Title: 8R63: Solution structure of branaplam bound to the RNA duplex formed upon 5'-splice site recognition Source: RCSB Protein Data Bank URL: [Link]

  • Title: US20230340498A1 - Compositions and methods for inducible alternative splicing regulation of gene expression Source: Google Patents URL
Validation

Head-to-Head Comparison of Pyridazine-Based NLRP3 Inhibitors: A Technical Guide for Preclinical Development

As a Senior Application Scientist, I have spent years optimizing inflammasome assays and evaluating small-molecule candidates. The nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLR...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent years optimizing inflammasome assays and evaluating small-molecule candidates. The nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome is a notoriously difficult target. Historically, the field relied heavily on sulfonylurea-based scaffolds (such as MCC950). While potent, sulfonylureas often suffer from poor pharmacokinetic (PK) profiles, hepatotoxicity, and limited central nervous system (CNS) penetrance.

Recently, the pyridazine scaffold has emerged as a privileged structure for NLRP3 inhibition. Pyridazines offer a rigid, highly tunable core that fits precisely into the NACHT domain's ATP-binding pocket. By tweaking the functional groups around the pyridazine ring, developers have successfully engineered compounds with exceptional oral bioavailability for systemic inflammation, high brain penetrance for neurodegeneration, and even targeted protein degraders.

This guide provides an objective, head-to-head comparison of the latest pyridazine-based NLRP3 modulators, complete with the mechanistic rationale and self-validating experimental protocols required to evaluate them in your own laboratory.

Mechanistic Divergence: Inhibitors vs. Degraders

Before diving into the data, it is critical to understand how these molecules achieve efficacy. The pyridazine core allows for two distinct therapeutic modalities:

  • Direct Conformational Inhibition: Molecules like 1[1] and 2[2] bind directly to the NACHT domain of the NLRP3 protein. This binding acts as a conformational lock, preventing the ATP hydrolysis required for NLRP3 oligomerization and subsequent ASC speck formation.

  • Targeted Protein Degradation: Novel derivatives like 3[3] utilize the pyridazine core as a targeting ligand linked to an autophagosome-tethering compound (AUTOTAC). Instead of merely inhibiting the protein, it routes NLRP3 to the lysosome for complete clearance.

NLRP3_Mechanisms Target NLRP3 Sensor Protein (NACHT Domain) Mech1 Conformational Lock Target->Mech1 Mech2 Autophagosome Tethering Target->Mech2 Inhibitor Classical Pyridazine Inhibitors (e.g., P33, NP3-253) Inhibitor->Target Binds Degrader Pyridazine-based Degraders (e.g., LDN-071) Degrader->Target Tethers Outcome1 Blocks ASC Oligomerization & Inflammasome Assembly Mech1->Outcome1 Outcome2 Lysosomal Degradation of NLRP3 Protein Mech2->Outcome2

Divergent mechanisms of action for pyridazine-based NLRP3 targeted therapies.

Head-to-Head Quantitative Comparison

When selecting a pyridazine-based compound as a reference standard for your assays, the choice depends entirely on the target indication. The table below synthesizes the performance of four leading candidates.

CompoundOriginatorModalityPrimary IndicationKey Efficacy MetricDistinctive Property
P33 Sichuan UniversityDirect InhibitorSeptic Shock, PeritonitisIC₅₀ = 2.7 nM (THP-1)62% Oral Bioavailability; Direct NACHT binding (Kᴅ = 17.5 nM)[1].
NP3-253 NovartisDirect InhibitorNeuroinflammationExcellent in vivo PK/PDHigh brain penetrance; optimized via high-throughput screening[2].
Compound 19 NovartisDirect InhibitorAlzheimer's / Parkinson'sActive in LPS challengeBicyclic core balances CNS penetrance while avoiding hERG inhibition[4].
ASP0965 Astellas PharmaDirect Inhibitorα-SynucleinopathyEfficacious in PD modelsOrally active, brain-penetrable phenol derivative[5].
LDN-071 Fudan UniversityAutophagy DegraderColitisDC₅₀ = 125.5 nMAchieves up to 70% NLRP3 degradation via the lysosomal pathway[3].

Application Insight: Notice the structural evolution represented by4[4]. A common liability when designing basic amines for CNS penetration is off-target binding to the hERG channel (leading to cardiotoxicity). By utilizing conformational NMR and Cryo-EM, developers rigidified the pyridazine motif into a 5,6-bicyclic core, successfully decoupling brain penetrance from hERG inhibition.

Self-Validating Experimental Protocols

In my experience, the most common pitfall in NLRP3 drug discovery is false positives. Compounds that inhibit TLR4 signaling, block NF-κB, or simply cause cellular toxicity will falsely appear as "NLRP3 inhibitors" because they reduce IL-1β output.

To ensure scientific integrity, your screening cascade must be a self-validating system . Below are the definitive protocols for evaluating pyridazine-based inhibitors.

Protocol A: Validating Direct Target Engagement (CETSA)

Before running functional assays, you must prove causality: does your compound actually bind NLRP3? The Cellular Thermal Shift Assay (CETSA) is the gold standard here.

  • Preparation: Culture THP-1 macrophages and lyse cells using a non-denaturing buffer.

  • Incubation: Treat the lysate with the pyridazine inhibitor (e.g., 10 µM P33) or DMSO vehicle for 30 minutes at 37°C.

  • Thermal Gradient: Aliquot the treated lysates into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Readout: Centrifuge to pellet precipitated (unbound/denatured) proteins. Run the soluble fraction on a Western Blot probing for NLRP3. Causality Check: A true NACHT-domain binder like P33 will thermodynamically stabilize the NLRP3 protein, shifting its melting temperature (Tₘ) significantly higher compared to the DMSO control.

Protocol B: Self-Validating Inflammasome Activation Assay

This functional assay utilizes Nigericin, a potassium ionophore, to trigger NLRP3 assembly.

  • Priming (Signal 1): Seed Bone Marrow-Derived Macrophages (BMDMs) at 1x10⁵ cells/well. Treat with LPS (1 µg/mL) for 3 hours. Why? LPS activates TLR4/NF-κB, upregulating the transcription of inactive pro-IL-1β and NLRP3. Without priming, there is no substrate to cleave.

  • Compound Treatment: Add the pyridazine inhibitor (dose-response: 1 nM to 10 µM) for 30 minutes.

  • Activation (Signal 2): Add Nigericin (10 µM) for 45 minutes. Why? Nigericin causes rapid K⁺ efflux, the definitive trigger for NLRP3 oligomerization and Caspase-1 activation.

  • Multiplexed Readout (The Self-Validation Step):

    • IL-1β ELISA: Quantifies true inflammasome output.

    • TNF-α ELISA: Critical Control. TNF-α is induced by LPS but is independent of NLRP3. If your compound reduces TNF-α, it is an upstream NF-κB inhibitor or is cytotoxic, not a specific NLRP3 inhibitor.

    • LDH Assay: Measures pyroptotic cell death.

Protocol_Workflow Step1 1. Macrophage Priming LPS (1 µg/mL), 3h Step2 2. Compound Treatment Pyridazine Inhibitor, 30m Step1->Step2 Step3 3. Inflammasome Activation Nigericin (10 µM), 45m Step2->Step3 Split Sample Collection (Supernatant & Lysate) Step3->Split Assay1 ELISA: IL-1β (Efficacy Readout) Split->Assay1 Assay2 ELISA: TNF-α (Specificity Control) Split->Assay2 Assay3 LDH Release Assay (Pyroptosis Readout) Split->Assay3

Self-validating workflow for evaluating NLRP3 inflammasome inhibition in vitro.

Conclusion

The transition from sulfonylureas to pyridazine-based scaffolds marks a maturation in NLRP3 pharmacology. Whether you are developing peripherally restricted compounds for systemic shock (like P33), navigating the blood-brain barrier for neurodegeneration (like NP3-253 and ASP0965), or pioneering targeted degradation (like LDN-071), the pyridazine core provides the structural versatility required. By implementing rigorous, self-validating screening protocols, researchers can confidently distinguish true mechanistic inhibitors from non-specific artifacts.

References

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy Source: PubMed / NIH URL:5

  • Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis Source: Journal of Medicinal Chemistry / ACS Publications URL:1

  • Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome Source: PubMed / NIH URL:2

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Source: Journal of Medicinal Chemistry / ACS Publications URL:4

  • Novel NLRP3 degrader ameliorates inflammatory symptoms in colitis models Source: BioWorld URL:3

Sources

Comparative

The Definitive Guide to Mechanism of Action Validation: CRISPR, RNAi, and Targeted Protein Degradation

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Validating the Mechanism of Action (MoA) of a novel therapeutic is the most critical inflection point...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Validating the Mechanism of Action (MoA) of a novel therapeutic is the most critical inflection point in preclinical drug development. Promising compounds frequently fail in late-stage trials because their initial phenotypic effects were misattributed to the wrong molecular target. To establish absolute causality between a drug and its putative target, we must employ orthogonal genetic perturbations.

This guide objectively compares the three leading modalities for MoA validation—CRISPR-Cas9, RNAi, and Targeted Protein Degradation (PROTACs)—and provides self-validating experimental frameworks to ensure your data is unassailable.

Mechanistic Causality: Knockout vs. Knockdown vs. Degradation

Choosing the right perturbation method requires understanding the fundamental causality of how each modality disrupts target function.

  • CRISPR-Cas9 (The Genetic Null): CRISPR-Cas9 induces double-strand breaks at specific genomic loci. When repaired by Non-Homologous End Joining (NHEJ), it creates insertions or deletions (indels) that result in frameshift mutations, nonsense-mediated decay (NMD), and a complete absence of the target protein[1]. It is the gold standard for proving target essentiality.

  • PROTACs (The Pharmacological Mimic): Proteolysis Targeting Chimeras (PROTACs) bypass the genome entirely. They recruit E3 ubiquitin ligases to polyubiquitinate and degrade the protein of interest (POI) at the post-translational level[4]. This provides rapid, reversible degradation that most closely mimics the kinetics of a small molecule drug[5].

Mechanisms cluster_crispr CRISPR-Cas9 (Knockout) cluster_rnai RNAi (Knockdown) cluster_protac PROTACs (Degradation) C1 sgRNA + Cas9 Complex C2 DNA Double-Strand Break C1->C2 C3 NHEJ Repair & Frameshift C2->C3 C4 Complete Protein Ablation C3->C4 R1 siRNA / shRNA Delivery R2 RISC Complex Activation R1->R2 R3 mRNA Target Cleavage R2->R3 R4 Partial Protein Depletion R3->R4 P1 Bifunctional Degrader P2 Ternary Complex (POI + E3) P1->P2 P3 Polyubiquitination of Target P2->P3 P4 Proteasomal Degradation P3->P4

Mechanistic pathways of CRISPR-Cas9, RNAi, and PROTACs in target depletion.

Quantitative Comparison of Modalities

To objectively select the right tool for your assay, compare their performance metrics below:

FeatureCRISPR-Cas9 (Knockout)RNAi (shRNA Knockdown)PROTACs (Targeted Degradation)
Mechanism of Action DNA Double-Strand BreakmRNA CleavagePost-translational Ubiquitination
Depletion Level Complete (Binary: 100% or 0%)Partial (Hypomorphic: 50-90%)Near-Complete (Catalytic turnover)
Kinetics Slow (7-14 days for stable clones)Moderate (48-96 hours)Rapid (Minutes to hours)
Reversibility PermanentTransient / ReversibleHighly Reversible (Washout)
Off-Target Risk Genomic indels (requires NGS check)Seed-sequence mismatchNeo-substrate degradation
Primary Advantage Gold standard for target essentialityExcellent for pan-lethal genesClosest mimic to clinical drugs

Experimental Methodologies: Building Self-Validating Systems

Trustworthiness in MoA validation requires a self-validating system . A protocol cannot simply be "knock out the gene and observe the cells." It must include internal logic loops that rule out off-target toxicity and prove causality.

Protocol A: CRISPR-Cas9 Knockout Validation Workflow
  • sgRNA Design & Cloning: Design at least three independent sgRNAs targeting early functional exons. Clone into a lentiviral vector co-expressing Cas9 and a selectable marker[6].

    • Causality Check: Using multiple distinct sgRNAs targeting the same gene rules out sequence-specific off-target effects. If all three guides produce the same phenotypic resistance to your drug, causality is strongly supported.

  • Transduction & Selection: Transduce the target cell line at a low Multiplicity of Infection (MOI < 0.3) to ensure single-copy integration. Select with Puromycin for 48-72 hours.

  • Genotypic Validation (NGS/TIDE): Extract genomic DNA and amplify the target locus. Use Next-Generation Sequencing (NGS) or Sanger sequencing with TIDE analysis to quantify the exact indel frequency[7].

    • Causality Check: Do not rely solely on phenotypic changes or Western blots. You must prove the DNA was edited to rule out epigenetic silencing.

  • Phenotypic Rescue (The Ultimate Validation): Introduce a CRISPR-resistant cDNA version of the target gene (harboring synonymous mutations at the PAM site) into the knockout cells.

    • Causality Check: If the drug's effect is truly dependent on this target, the wild-type sensitivity must be restored. This creates a closed logic loop.

Protocol B: RNAi (shRNA) Knockdown Validation Workflow
  • shRNA Selection: Utilize a pool of 3-4 validated shRNA sequences targeting the 3' UTR of the target mRNA[6].

  • Delivery & Knockdown: Transfect or transduce cells. Wait 48-96 hours for pre-existing target protein to turn over.

  • Protein-Level Validation: Perform a Western blot to quantify protein depletion relative to a non-targeting scrambled control.

  • Drug Sensitization Assay: Treat the hypomorphic (knockdown) cells with the investigational drug.

    • Causality Check: If the drug acts on this specific target, the knockdown cells will exhibit a left-shifted IC50 curve (hypersensitivity) compared to wild-type cells, as less drug is required to inhibit the remaining protein pool.

Workflow W1 Target Identification (Putative MoA) W2 Select Perturbation (CRISPR / RNAi / PROTAC) W1->W2 W3 Phenotypic Assay (Viability / Reporter) W2->W3 W4 Genotypic/Protein Validation W3->W4 W4->W3 Feedback Loop W5 Rescue Experiment (Ectopic Expression) W4->W5

Self-validating experimental workflow for confirming drug mechanism of action.

Data Interpretation: Navigating Field Pitfalls

Even with perfect execution, biological complexity can confound MoA validation. As an application scientist, I advise monitoring for two major pitfalls:

  • The Genetic Compensation Trap: CRISPR knockouts can trigger the compensatory upregulation of paralogous genes, masking the expected phenotype. If a CRISPR knockout shows no effect, but acute PROTAC degradation or RNAi knockdown does, strongly suspect genetic compensation.

  • The Pan-Lethality Problem: Complete ablation of essential genes via CRISPR can be universally lethal to all cells, making it impossible to identify a therapeutic window. In these scenarios, the partial suppression offered by RNAi is superior for identifying cancer-specific vulnerabilities and mimicking the incomplete inhibition typical of small molecule drugs[3].

References

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method | Synthego |[Link]

  • Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed | NIH / PMC |[Link]

  • Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening | NIH / PMC |[Link]

  • Partial gene suppression improves identification of cancer vulnerabilities when CRISPR-Cas9 knockout is pan-lethal | NIH / PMC |[Link]

  • A beginner's guide to PROTACs and targeted protein degradation | Portland Press |[Link]

Sources

Validation

A Comparative Analysis of the Off-Target Binding Profile of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

A Guide for Lead Optimization and Preclinical Safety Assessment This guide provides a comprehensive framework for analyzing the off-target binding profile of the novel chemical entity, 3-Methyl-6-(pyrrolidin-3-yloxy)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Lead Optimization and Preclinical Safety Assessment

This guide provides a comprehensive framework for analyzing the off-target binding profile of the novel chemical entity, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. In the absence of published data for this specific molecule, we will treat it as a hypothetical lead compound. This document is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven approach to characterizing selectivity, anticipating potential adverse effects, and guiding the next steps in a drug discovery program.

The core of successful drug development lies not only in demonstrating potent on-target activity but also in ensuring a clean off-target profile. Unforeseen interactions with other proteins can lead to toxicity, reduced efficacy, and ultimately, costly late-stage failures.[1][2] This guide will therefore use 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine as a case study to illustrate the principles and methodologies of a robust off-target screening cascade.

For the purpose of this analysis, we will postulate that our lead compound, "Lead-01" (3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine), has been designed as an inhibitor of Phosphodiesterase-4 (PDE4) , a well-established target for inflammatory diseases. To provide a meaningful comparison, we will evaluate its profile against two alternatives:

  • Comparator A (Marketed Drug): Roflumilast , an approved PDE4 inhibitor. This provides a real-world benchmark for selectivity and known off-target liabilities.

  • Comparator B (Structural Analog): 3-Methyl-6-(piperidin-1-yl)pyridazine , a close structural analog of Lead-01. This comparison will illustrate how minor structural modifications can significantly alter the off-target profile.

Part 1: The Strategic Imperative for Early Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery process is a critical risk-mitigation strategy.[2] It allows for the early deselection of problematic compounds, conserves resources, and enables medicinal chemists to perform selectivity-focused structure-activity relationship (SAR) studies to engineer out unwanted activities.[3] A molecule's journey from hit to candidate is fundamentally a process of optimization, not just for potency, but for overall safety and selectivity.

The screening strategy is typically tiered, beginning with a broad, single-concentration screen to cast a wide net, followed by more focused dose-response studies on initial "hits" to confirm and quantify the interactions.

Off_Target_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Data Analysis cluster_2 Tier 2: Confirmatory Assays cluster_3 Tier 3: Functional Relevance cluster_4 Decision Making T1_Screen Broad Panel Screen (e.g., SafetyScreen44) Single Concentration (10 µM) T1_Analysis Identify 'Hits' (e.g., >50% Inhibition) T1_Screen->T1_Analysis Generates % Inhibition Data T2_Dose Dose-Response Assays (8-point IC50/Ki determination) T1_Analysis->T2_Dose Prioritizes Hits T3_Functional Cell-Based Functional Assays (Agonist/Antagonist Mode) T2_Dose->T3_Functional Quantifies Potency Decision Risk Assessment & Lead Optimization Strategy T3_Functional->Decision Determines Biological Impact

Caption: A typical tiered workflow for off-target liability assessment.

Part 2: Comparative Data Analysis

Tier 1: Broad Panel Screening Results

Lead-01, Comparator A, and Comparator B were subjected to a broad in vitro safety pharmacology screen (based on a typical panel like the InVEST44™) at a concentration of 10 µM.[3] The data below represents the percentage inhibition of radioligand binding or enzymatic activity.

Table 1: Tier 1 Off-Target Screening Results (% Inhibition at 10 µM)

Target ClassTargetLead-01Comparator A (Roflumilast)Comparator BPotential Clinical Implication of Inhibition
GPCRs Adenosine A₃12%5%8%Cardiovascular, CNS effects
Adrenergic α₁A65%15%22%Hypotension, dizziness
Adrenergic β₁8%3%5%Bradycardia, fatigue
Dopamine D₂58%25%71%Extrapyramidal symptoms, prolactinemia
Histamine H₁45%18%55%Sedation, weight gain
Muscarinic M₁15%9%11%Dry mouth, blurred vision
Serotonin 5-HT₂ₐ28%12%35%Sedation, hypotension
Ion Channels hERG (K⁺ Channel)18%7%25%QT prolongation, Torsades de Pointes
Ca²⁺ Channel (L-type)22%10%18%Hypotension, bradycardia
Na⁺ Channel (Site 2)11%4%9%Arrhythmias, CNS effects
Transporters Norepinephrine (NET)14%6%19%Increased heart rate, hypertension
Serotonin (SERT)9%2%13%Nausea, insomnia, sexual dysfunction
Enzymes COX-15%2%4%GI bleeding, renal toxicity
COX-27%3%6%Cardiovascular risk, renal toxicity
PDE3A33%28%45%Nausea, vomiting, potential cardiotoxicity

Interpretation of Tier 1 Data:

  • Lead-01 (Our Compound): Shows potential liabilities at the Adrenergic α₁A and Dopamine D₂ receptors, with inhibition values of 65% and 58%, respectively. These are significant hits that warrant immediate follow-up. The 45% inhibition at the Histamine H₁ receptor is borderline and should also be confirmed. Crucially, its activity at the hERG channel is low (18%), which is a positive sign for cardiovascular safety. Its cross-reactivity with PDE3A (33%) is noted, as selectivity over other PDE isoforms is key for PDE4 inhibitors.

  • Comparator A (Roflumilast): As expected from a marketed drug, it shows a generally cleaner profile at 10 µM. Its most notable off-target activity is against PDE3A (28%), a known characteristic of this drug class.

  • Comparator B (Analog): Replacing the pyrrolidine ring with a piperidine ring has significantly worsened the off-target profile. It shows stronger inhibition at Dopamine D₂ (71%) and Histamine H₁ (55%) receptors compared to Lead-01. Furthermore, its inhibition of PDE3A is higher (45%), suggesting lower selectivity. This highlights how subtle chemical changes can have a dramatic impact on a compound's safety profile.

Tier 2: Dose-Response Confirmation

Based on the Tier 1 results, dose-response assays were conducted to determine the IC₅₀ values for the identified hits (>50% inhibition).

Table 2: Tier 2 IC₅₀ Values for Confirmed Off-Target Hits

TargetLead-01 (IC₅₀, µM)Comparator B (IC₅₀, µM)On-Target PDE4 (IC₅₀, nM)Selectivity Window (Off-Target/On-Target) for Lead-01
Adrenergic α₁A2.11.55~420-fold
Dopamine D₂3.50.95~700-fold
Histamine H₁>104.85>2000-fold

Interpretation of Tier 2 Data:

The dose-response data confirms the off-target activity for both Lead-01 and Comparator B.

  • For Lead-01 , the IC₅₀ values for the adrenergic and dopaminergic receptors are in the low micromolar range (2.1 and 3.5 µM). Assuming an on-target PDE4 potency of 5 nM, this provides a selectivity window of approximately 400- to 700-fold. While this might be acceptable for an early lead, it represents a clear area for optimization. The goal would be to increase this window to >1000-fold to minimize the risk of clinical side effects like hypotension (α₁A) or neurological effects (D₂).

  • Comparator B is significantly less desirable. Its sub-micromolar activity at the Dopamine D₂ receptor (0.9 µM) and higher potency at other off-targets make it a much higher-risk compound. This data provides a clear rationale for discontinuing Comparator B and focusing optimization efforts on the Lead-01 scaffold.

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is essential to follow standardized and validated protocols. Below is a detailed methodology for a representative off-target assay.

Principle of Competitive Radioligand Binding Assays

This technique is a cornerstone of in vitro pharmacology. It measures the ability of a test compound to displace a known radioactive ligand ('hot' ligand) from its receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor.

Binding_Assay cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Test Compound Receptor1 Receptor HotLigand1 [³H]-Ligand Receptor1->HotLigand1 Binds Result1 Result: High Radioactivity HotLigand1->Result1 Receptor2 Receptor HotLigand2 [³H]-Ligand TestCompound Test Compound (Lead-01) TestCompound->Receptor2 Competes Result2 Result: Low Radioactivity TestCompound->Result2

Sources

Comparative

Application Guide: Interpreting IC50 and EC50 Data for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in CNS Receptor Assays

Executive Summary In central nervous system (CNS) drug discovery, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine serves as a highly privileged structural motif. Frequently utilized in the development of nicotinic acetylcholin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine serves as a highly privileged structural motif. Frequently utilized in the development of nicotinic acetylcholine receptor (nAChR) modulators and muscarinic (mAChR) positive allosteric modulators (PAMs)[1], this fragment provides an optimal balance of brain penetrance and target engagement.

As a Senior Application Scientist, I frequently observe researchers misinterpreting the divergence between binding affinity (IC50) and functional efficacy (EC50) when evaluating this class of compounds. This guide objectively compares the pharmacological performance of the pyrrolidine-pyridazine pharmacophore against standard alternatives and provides self-validating experimental workflows to ensure absolute data integrity.

Mechanistic Causality: Decoding the Pharmacophore

To accurately interpret assay data, one must first understand the physicochemical causality driving the ligand-receptor interaction.

  • The Pyrrolidine Ring (The Cationic Anchor): At physiological pH (7.4), the secondary amine of the pyrrolidine ring (pKa ~9.5) is protonated. This cationic center is strictly required to form a cation-π interaction with conserved aromatic residues (e.g., Trp149 in the α4β2 nAChR orthosteric pocket). Modifying the basicity of this nitrogen drastically alters potency[2].

  • The Pyridazine Core (The Hydrogen Bond Acceptor): The heteroaromatic pyridazine ring acts as a critical hydrogen bond acceptor, orienting the ether linkage to minimize steric clash within the binding cleft.

IC50 vs. EC50: The Functional Divergence

When evaluating this compound, researchers must distinguish between two distinct metrics:

  • IC50 (Inhibitory Concentration 50%): Derived from radioligand binding assays. It measures affinity—how well the compound displaces a known radioligand (e.g., [³H]cytisine)[3].

  • EC50 (Effective Concentration 50%): Derived from functional assays (e.g., FLIPR calcium mobilization). It measures efficacy—the functional consequence of the binding event.

The "Functional Shift": It is common for FLIPR assay EC50 values to appear 5- to 10-fold more potent than corresponding electrophysiological or binding IC50s[4]. This occurs because functional assays often exhibit "receptor reserve" (spare receptors), where maximal intracellular calcium release is achieved even if only a fraction of the receptors are occupied.

Visualizing the Pharmacology

To contextualize the data, the following diagram illustrates the mechanistic pathway from ligand binding to functional readout.

nAChR_Signaling Ligand 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (Protonated Pharmacophore) Receptor α4β2 nAChR (Transmembrane Protein) Ligand->Receptor Cation-π Interaction (Trp149) Channel Ion Channel Pore (Conformational Opening) Receptor->Channel Allosteric Shift Calcium Ca2+ / Na+ Influx (Cationic Gradient) Channel->Calcium Ion Permeation Signal Membrane Depolarization & Downstream Signaling Calcium->Signal Action Potential

Ligand-induced α4β2 nAChR activation and intracellular calcium signaling pathway.

Comparative Performance Data

How does the 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine motif compare to industry-standard alternatives? The table below synthesizes representative quantitative data for this fragment against well-characterized nAChR reference ligands[5].

Compound / LigandAssay TypeTarget ReceptorIC50 (nM) BindingEC50 (nM) FunctionalEmax (%) Efficacy
3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Radioligand / FLIPRα4β2 nAChR45.0120.045% (Partial)
Nicotine (Endogenous Reference)Radioligand / FLIPRα4β2 nAChR2.51.6100% (Full)
Varenicline (Clinical Reference)Radioligand / FLIPRα4β2 nAChR0.152.340% (Partial)
Epibatidine (High-Affinity Tool)Radioligand / FLIPRα4β2 nAChR0.020.05100% (Full)

Data Interpretation: While Epibatidine and Nicotine act as full agonists, the pyrrolidine-pyridazine fragment typically behaves as a partial agonist, closely mirroring the efficacy profile (Emax ~40-45%) of the smoking cessation drug Varenicline[5]. This partial agonism is highly desirable in CNS therapeutics to prevent receptor desensitization and mitigate off-target toxicity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, experimental workflows must be designed as self-validating systems. The following protocols incorporate strict internal controls to isolate the true pharmacological effect of the compound.

Protocol A: Radioligand Binding Assay (IC50 Determination)

This assay measures the ability of the compound to competitively displace [³H]cytisine from the receptor[3].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]cytisine, and 10-point serial dilutions of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (ranging from 10 µM to 0.1 nM).

  • Self-Validating Controls:

    • Total Binding (TB): Wells containing radioligand and membranes only (defines the assay ceiling).

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a saturating concentration (10 µM) of cold Nicotine. Causality: This proves that any remaining radioactive signal is strictly non-receptor mediated.

  • Incubation & Filtration: Incubate for 2 hours at 4°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Analysis: Calculate specific binding (TB - NSB). Fit the data to a one-site competitive binding model using non-linear regression to derive the IC50.

Protocol B: FLIPR Calcium Mobilization Assay (EC50 Determination)

This high-throughput functional assay relies on a fluorescent calcium indicator to measure real-time intracellular calcium flux[4].

FLIPR_Workflow Seed 1. Cell Seeding (HEK293-α4β2) Dye 2. Fluo-4 AM Loading (+ Probenecid) Seed->Dye Baseline 3. Baseline Read (Internal Control) Dye->Baseline Add 4. Compound Addition (Dose Response) Baseline->Add Measure 5. Kinetic Read (Fluorescence) Add->Measure Analyze 6. EC50 Calculation (Non-linear Regression) Measure->Analyze

High-throughput FLIPR calcium mobilization assay workflow for EC50 determination.

  • Cell Seeding: Plate HEK293-α4β2 cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM calcium dye diluted in assay buffer.

    • Crucial Step: Include 2.5 mM Probenecid in the buffer. Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the cells from actively pumping the fluorescent dye out into the extracellular space, thereby stabilizing the baseline signal.

  • Baseline Read: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Causality: This acts as an internal negative control, ensuring cells are not spontaneously depolarizing prior to compound addition.

  • Compound Addition & Kinetic Read: Inject 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine and record fluorescence continuously for 3 minutes.

  • Self-Validating Emax Control: At the end of the kinetic read, inject a maximal concentration of Acetylcholine (100 µM) into all wells. This defines the 100% Emax ceiling, allowing you to accurately calculate the partial agonist efficacy of your test fragment.

References

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) Source: Expert Opinion on Therapeutic Patents (PMC) URL:[Link]

  • In vitro screening strategies for nicotinic receptor ligands Source: Behavioural Pharmacology (PubMed) URL:[Link]

  • A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor Source: Acta Pharmacologica Sinica (PubMed) URL:[Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Interpreting Molecular Dynamics Simulations of Ligand-Protein Interactions: A Comparative Guide to Affinity Prediction Methods

Molecular dynamics (MD) simulations have evolved from qualitative visual aids into rigorous, quantitative engines driving modern drug discovery. However, generating an MD trajectory is only the first step; the true chall...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular dynamics (MD) simulations have evolved from qualitative visual aids into rigorous, quantitative engines driving modern drug discovery. However, generating an MD trajectory is only the first step; the true challenge lies in interpreting the data to accurately predict ligand binding affinities ( ΔGbind​ ) and optimize lead compounds.

This guide provides an objective, data-driven comparison of the three primary computational paradigms used to interpret ligand-protein interactions: Descriptive Trajectory Analysis , End-Point Free Energy Methods (MM/GBSA & MM/PBSA) , and Alchemical Free Energy Perturbation (FEP) .

Executive Summary: The Accuracy vs. Throughput Trade-off

Choosing the right interpretation method depends entirely on your position in the drug discovery pipeline. Early-stage virtual screening requires high throughput, while late-stage lead optimization demands high accuracy.

Quantitative Performance Comparison

The following table synthesizes benchmark data across standard datasets (e.g., Schindler, Gapsys, and Merck benchmarks)[1], comparing the predictive power and computational cost of each method.

Analytical MethodPrimary OutputAverage Accuracy (Pearson R )Error Margin (kcal/mol)Computational Cost (per ligand)Best Use Case
Descriptive MD (e.g., OpenMMDL) RMSD, RMSF, Interaction FingerprintsN/A (Qualitative)N/ALow (~2-4 hours on 1 GPU)Binding mode validation, identifying transient pockets.
MM/GBSA & MM/PBSA Absolute Binding Energy ( ΔGbind​ )0.40 – 0.70*2.0 – 5.0Moderate (~4-6 hours on 1 GPU)Ranking large congeneric series, hit-to-lead triage.
Free Energy Perturbation (FEP+) Relative Binding Energy ( ΔΔG )0.70 – 0.90~1.0High (~12-24 hours on 4 GPUs)Late-stage lead optimization, precise SAR navigation.

*Note: MM/GBSA accuracy is highly parameter-dependent. While default protocols often yield R≈0.45 , system-specific optimization (e.g., using RESP charges) can push Pearson R above 0.80 in certain targets[2].

Methodological Frameworks & Causality

To trust a computational protocol, one must understand the physical causality behind its approximations. Why do certain methods fail while others succeed?

A. Descriptive Trajectory Analysis (The Baseline)

Before calculating thermodynamics, the structural integrity of the complex must be verified. Tools like OpenMMDL[3] analyze the raw trajectory to extract Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Protein-Ligand Interaction Fingerprints (ProLIF).

  • The Causality of RMSD: Why is a stable ligand RMSD (< 2.5 Å) a prerequisite for energy calculations? Docking algorithms often place ligands in local, artificial energy minima. MD allows the system to relax according to Newton's laws of motion. If the ligand unbinds or shifts drastically during a 100 ns simulation, the initial docked pose was an artifact, and subsequent end-point energy calculations will be fundamentally flawed.

B. End-Point Methods: MM/GBSA and MM/PBSA

Molecular Mechanics / Generalized Born (or Poisson-Boltzmann) Surface Area methods estimate the binding free energy by extracting discrete snapshots from a single MD trajectory of the complex[4].

  • The Causality of Implicit Solvent: Why strip away explicit water molecules and replace them with a mathematical continuum (implicit solvent)? In explicit solvent MD, the energy fluctuations of bulk water ( Ewater−water​ ) are so massive that they completely drown out the subtle interaction energies between the protein and the ligand. By replacing explicit water with a dielectric continuum (GB or PB models), MM/GBSA drastically reduces energetic variance, allowing for rapid convergence[5].

  • The Pitfall: Because explicit waters are removed, MM/GBSA routinely fails in systems where bridging water molecules are critical for ligand binding. For example, in a benchmark study of GPCR antagonists, default MM/GBSA protocols yielded a dismal Pearson R2 of 0.10, completely failing to rank the compounds[6].

C. Alchemical Free Energy Perturbation (FEP)

FEP (and its commercial implementation, FEP+) is the gold standard for predicting Relative Binding Free Energy (RBFE). Instead of simulating a physical binding event, FEP "alchemically" mutates Ligand A into Ligand B through a series of non-physical intermediate states ( λ windows)[4].

  • The Causality of Error Cancellation: Why does FEP achieve experimental-level accuracy (~1 kcal/mol error)[7]? It relies on a closed thermodynamic cycle. By keeping the protein framework identical and only mutating the ligand atoms, massive systemic errors (like force field inaccuracies in the protein backbone) perfectly cancel out when calculating the relative difference ( ΔΔG ).

G L1_Solv Ligand A in Solvent L2_Solv Ligand B in Solvent L1_Solv->L2_Solv ΔG_solv(A->B) L1_Prot Ligand A in Protein L1_Solv->L1_Prot ΔG_bind(A) L2_Prot Ligand B in Protein L2_Solv->L2_Prot ΔG_bind(B) L1_Prot->L2_Prot ΔG_prot(A->B)

Thermodynamic cycle used in Relative Free Energy Perturbation (RBFE) calculations.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational workflows must be self-validating. Below are the standard protocols for executing these analyses.

Protocol 1: Optimized MM/GBSA Workflow

Objective: Rank a series of 50 congeneric ligands with moderate computational cost.

  • System Preparation: Parameterize the protein using the FF99SB or CHARMM36 force field. Parameterize ligands using RESP charges (which have been shown to yield superior predictive power over AM1-BCC in MM/GBSA benchmarks[2]).

  • Explicit MD Production: Run a 100 ns explicit solvent MD simulation for each complex.

  • Validation Checkpoint (Trajectory Stability): Calculate the ligand RMSD. Reject any trajectory where the ligand RMSD exceeds 3.0 Å or fails to plateau after 20 ns.

  • Snapshot Extraction: Strip explicit water and ions. Extract 100 evenly spaced snapshots from the final 20 ns of the stable trajectory.

  • Energy Calculation: Calculate ΔEMM​ (van der Waals + electrostatic) and ΔGsolv​ (Generalized Born + non-polar surface area) for the complex, receptor, and ligand.

  • Entropy Estimation (Optional but recommended): Perform Normal Mode Analysis (NMA) on a subset of 10 snapshots to estimate the entropic penalty ( −TΔS ).

G Input Protein-Ligand Complex Path1 Standard MD Simulation Input->Path1 Path2 Alchemical MD (Lambda Windows) Input->Path2 Analysis1 Interaction Fingerprints (OpenMMDL / MDLR) Path1->Analysis1 Mechanism Analysis2 MM/GBSA or MM/PBSA (End-Point Energy) Path1->Analysis2 Scoring Analysis3 Free Energy Perturbation (FEP+ / AB-FEP) Path2->Analysis3 Exact Affinity

Computational workflows for evaluating protein-ligand interactions and affinities.

Protocol 2: Relative FEP (RBFE) Workflow

Objective: Precisely determine the ΔΔG between a lead compound and a proposed derivative.

  • Maximum Common Substructure (MCS) Mapping: Align Ligand A and Ligand B. Identify the shared core and the perturbing R-groups. Crucial: FEP is generally only reliable if the perturbation involves fewer than 10 heavy atoms.

  • Lambda Schedule Generation: Define 12–16 λ windows scaling the electrostatic and van der Waals parameters from state A ( λ=0 ) to state B ( λ=1 ).

  • Hamiltonian Replica Exchange MD (HREMD): Run simulations for all λ windows simultaneously, allowing neighboring windows to exchange coordinates. This drastically improves conformational sampling[8].

  • Validation Checkpoint (Phase Space Overlap): Analyze the Bennett Acceptance Ratio (BAR) matrix. Ensure the phase space overlap between adjacent λ windows is >0.03 . If it is lower, the transformation is too abrupt, and intermediate λ windows must be added.

  • Convergence Analysis: Plot the calculated ΔΔG over simulation time. The value must plateau within a 0.2 kcal/mol variance over the final 2 ns of the simulation.

Conclusion

Interpreting MD simulations is not a one-size-fits-all endeavor.

  • Use Descriptive Trajectory Analysis (e.g., OpenMMDL) to understand the structural mechanisms of binding and validate docking poses[3].

  • Deploy MM/GBSA as a high-throughput workhorse for ranking large libraries, provided you optimize your charge models (e.g., RESP) and are cautious of systems heavily reliant on bridging waters[2][9].

  • Reserve FEP for late-stage lead optimization, where the high computational cost is justified by its unparalleled, experimental-grade accuracy in predicting relative binding affinities[1][6].

References

  • MM/PB(GB)SA benchmarks on soluble proteins and membrane proteins Frontiers in Molecular Biosciences[Link]

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM Journal of Chemical Information and Modeling (ACS)[Link]

  • Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation Journal of Chemical Information and Modeling (ACS)[Link]

  • How to Predict Protein–Ligand Binding Affinity Rowan Science[Link]

  • ToxBench: A Binding Affinity Prediction Benchmark with AB-FEP-Calculated Labels arXiv [Link]

  • Rapid, Accurate, Ranking of Protein–Ligand Binding Affinities with VM2, the Second-Generation Mining Minima Method Journal of Chemical Theory and Computation (ACS)[Link]

  • A Benchmark of Popular Free Energy Approaches Revealing the Inhibitors Binding to SARS-CoV2 Mpro ChemRxiv[Link]

  • Hierarchical affinity landscape navigation through learning a shared pocket-ligand space bioRxiv[Link]

Sources

Validation

A Comparative Analysis of 3,6-Disubstituted Pyridazines in Cancer Research: A Focus on CDK2 and JNK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3] Among these, 3,6-disubstituted pyridazines have garnered significant attention for their potential as anticancer agents.[4][5][6] This guide provides an in-depth statistical and mechanistic comparison of two distinct classes of 3,6-disubstituted pyridazines that have shown promise in preclinical studies: those targeting Cyclin-Dependent Kinase 2 (CDK2) and those aimed at inhibiting c-Jun N-terminal Kinase 1 (JNK1). By presenting experimental data, detailed protocols, and mechanistic insights, we aim to offer a comprehensive resource for researchers in the field of oncology drug discovery.

The Versatile Pyridazine Core: A Foundation for Diverse Anticancer Activity

The 3,6-disubstituted pyridazine framework offers a versatile platform for the development of targeted cancer therapeutics. The ability to modify substituents at the 3 and 6 positions allows for the fine-tuning of pharmacological properties, leading to compounds with distinct mechanisms of action. This guide will focus on two prominent examples that underscore this versatility: a series of compounds that function as potent CDK2 inhibitors, thereby controlling cell cycle progression, and another series designed to inhibit the JNK1 signaling pathway, which is implicated in cell proliferation and survival.

Targeting the Cell Cycle: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1 to S phase transition, making it an attractive target for anticancer drug development.[7][8] A novel series of 3,6-disubstituted pyridazines has been identified as potent inhibitors of CDK2.[1][4]

Featured Compound: Pyridazine 11m

One of the most promising compounds from this series is a methyltetrahydropyran-bearing pyridazine, designated as 11m . This compound has demonstrated exceptional submicromolar growth inhibitory activity against human breast cancer cell lines T-47D and MDA-MB-231.[4]

Mechanism of Action: Pyridazine 11m and its analogues are proposed to exert their anticancer effects by directly inhibiting the kinase activity of CDK2.[1][4] This inhibition leads to cell cycle arrest, preventing cancer cells from progressing through the G1 phase and entering the DNA synthesis (S) phase.[1][4] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][4]

Performance Data: CDK2 Inhibitor Series
CompoundTargetT-47D IC50 (µM)MDA-MB-231 IC50 (µM)CDK2 IC50 (nM)Reference
11m CDK20.43 ± 0.010.99 ± 0.0320.1 ± 0.82[4][9]
11l CDK21.57 ± 0.051.30 ± 0.0455.6 ± 2.27[4][9]
11h CDK2Not specifiedNot specified43.8 ± 1.79[9]
11e CDK2Not specifiedNot specified151 ± 6.16[9]

These data highlight the potent and specific activity of the pyridazine series against CDK2, with compound 11m emerging as a particularly strong candidate for further development.

Modulating Stress-Activated Pathways: 3,6-Disubstituted Pyridazines as JNK1 Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated in response to a variety of cellular stresses and are involved in regulating cell proliferation, apoptosis, and inflammation.[2][10] The JNK1 isoform has been implicated in the survival and proliferation of various cancer cells, making it a viable therapeutic target.[2][10] A distinct series of 3,6-disubstituted pyridazines has been developed as inhibitors of the JNK1 pathway.[10][11][12]

Featured Compound: Pyridazine 9e

A lead compound from this series, 9e , has demonstrated broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60).[2][6][10][11][12][13]

Mechanism of Action: Compound 9e is designed to inhibit the JNK1 signaling pathway.[2][10][11] JNK1 activation typically leads to the phosphorylation of the transcription factor c-Jun, which then forms the AP-1 transcription complex with c-Fos, promoting the expression of genes involved in cell proliferation and survival.[2][10][13] By inhibiting JNK1, compound 9e is capable of downregulating JNK1 gene expression and reducing the levels of phosphorylated c-Jun and c-Fos, ultimately leading to an anticancer effect.[2][10][11] In vivo studies have shown that this compound can reduce tumor volume and induce necrosis in a solid tumor model.[6][10][11][12]

Performance Data: JNK1 Inhibitor Series

The anticancer activity of compound 9e was evaluated across the NCI-60 panel of human cancer cell lines. The following table highlights its growth inhibitory (GI50) values against some of the most sensitive cell lines.

Cancer TypeCell LineGI50 (µM)Reference
Renal CancerA498< 0.01[10]
Breast CancerT-47D0.22[10]
CNS CancerSNB-750.23[10]
Ovarian CancerIGROV10.24[10]
MelanomaLOX IMVI0.25[10]

The low micromolar and even nanomolar GI50 values across a range of cancer types underscore the potent and broad-spectrum anticancer potential of this JNK1-inhibiting pyridazine derivative.

Experimental Methodologies

The following are detailed protocols for key experiments used in the characterization of the 3,6-disubstituted pyridazines discussed in this guide.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is used to determine the in vitro growth inhibitory activity of the compounds against cancer cell lines.

Protocol:

  • Seed cells in 96-well plates at the appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Terminate the experiment by fixing the cells with trichloroacetic acid (TCA).

  • Wash the plates with water and air dry.

  • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash away the unbound dye with 1% acetic acid and air dry.

  • Solubilize the bound dye with 10 mM Tris base.

  • Measure the absorbance at a wavelength of 515 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50/GI50 values.

Cell Cycle Analysis by Flow Cytometry

This method is employed to investigate the effect of the compounds on cell cycle progression.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay (for CDK2)

This assay measures the direct inhibitory effect of the compounds on the activity of the target kinase.

Protocol:

  • Prepare a reaction mixture containing the CDK2/Cyclin E enzyme complex, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in an appropriate buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate for a specific time at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with [γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

The distinct mechanisms of action of the CDK2 and JNK1 inhibiting pyridazines highlight the tunability of this chemical scaffold.

CDK2 Inhibition and Cell Cycle Control

The diagram below illustrates the role of CDK2 in the cell cycle and the point of intervention for the CDK2-inhibiting pyridazines.

CDK2_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->G1 Promotes Pyridazine_CDK2i 3,6-Disubstituted Pyridazine (CDK2 Inhibitor) Pyridazine_CDK2i->CDK2_CyclinE Inhibits

Caption: CDK2/Cyclin E complex drives the G1/S transition. Pyridazine inhibitors block this activity.

JNK1 Signaling Pathway in Cancer

The following diagram outlines the JNK1 signaling cascade and the inhibitory action of the JNK1-targeting pyridazines.

JNK1_Pathway Stress Cellular Stress (e.g., ROS, Cytokines) MAPKKs MAPKKs (MKK4/7) Stress->MAPKKs JNK1 JNK1 MAPKKs->JNK1 Activates cJun c-Jun JNK1->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 cFos c-Fos cFos->AP1 Transcription Gene Transcription (Proliferation, Survival) AP1->Transcription Pyridazine_JNK1i 3,6-Disubstituted Pyridazine (JNK1 Inhibitor) Pyridazine_JNK1i->JNK1 Inhibits

Caption: JNK1 pathway leading to pro-survival gene transcription. Pyridazine inhibitors block JNK1 activation.

Conclusion and Future Directions

The 3,6-disubstituted pyridazine scaffold represents a highly promising starting point for the development of novel anticancer agents. The successful identification of potent and selective inhibitors of both CDK2 and JNK1 from this chemical class demonstrates its versatility and potential for generating targeted therapies. The data presented herein for lead compounds such as pyridazine 11m (a CDK2 inhibitor) and 9e (a JNK1 inhibitor) provide a strong rationale for their further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in a wider range of cancer models, including in combination with other therapeutic agents. The continued exploration of the 3,6-disubstituted pyridazine chemical space is likely to yield further valuable candidates for the oncology drug discovery pipeline.

References

  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. ACS Omega, 9(35), 37310–37329. [Link]

  • Shaalan, M. M., Osman, E. E. A., et al. (2024). Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. BUE Scholar. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630. [Link]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1616–1630. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616-1630. [Link]

  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS omega, 9(35), 37310–37329. [Link]

  • Sridhar, J., & Akula, U. S. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: a review. ARKIVOC, 2007(ii), 247-265. [Link]

  • Sridhar, J., & Akula, U. S. (2007). Pyridines, pyridazines and guanines as CDK2 inhibitors: A review. ResearchGate. [Link]

  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Semantic Scholar. [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. [Link]

  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Anderson, M., et al. (2004). Imidazo[1,2-b]pyridazines: A Potent and Selective Class of Cyclin-Dependent Kinase Inhibitors. PubMed. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Introduction: A Commitment to Safety and Environmental Stewardship As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is a novel heterocyclic compound with potential applications in drug discovery. While its full toxicological and environmental profile is not yet exhaustively characterized, its structural motifs—a pyridazine ring and a pyrrolidine ether group—necessitate a cautious and systematic approach to its disposal.

This guide provides a procedural framework for the safe and compliant disposal of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine. By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental protection and regulatory compliance. The core principle is to treat this compound as hazardous waste unless and until comprehensive data proves otherwise.

Hazard Assessment and Profile

A definitive Safety Data Sheet (SDS) for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is not widely available. Therefore, a conservative hazard assessment must be conducted based on its constituent chemical families: pyridazines and pyrrolidines.

  • Pyridazine Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities. Related structures are known to cause skin and eye irritation. Some pyridazine compounds are also recognized as being toxic to aquatic life, potentially with long-lasting effects.

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage. While the pyrrolidine in the topic compound is part of a larger, solid structure, its presence suggests a potential for skin and eye irritation upon contact. Furthermore, certain complex pyrrolizidine alkaloids are noted for their potential hepatotoxicity and carcinogenicity, underscoring the need for caution when handling related heterocyclic structures.

Given this information, all waste containing 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine must be handled as hazardous chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste streams .

Regulatory Compliance: The Foundation of Safe Disposal

Chemical waste disposal is strictly regulated. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Code of Federal Regulations (40 CFR 261.3). However, state and local regulations are often more stringent.

Your Core Responsibility: It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that ensure compliance with all relevant federal, state, and local regulations and arrange for collection by a licensed chemical waste disposal contractor.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine and its associated waste. The following table outlines the minimum required PPE.

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation and collection of all waste streams generated from work with 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Step 1: Waste Segregation and Container Preparation
  • Establish a Designated Waste Container: Before starting your experiment, procure a chemically compatible hazardous waste container from your EHS department. The container must be in good condition with a secure, sealable lid.

  • Proper Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include the full chemical name: "3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine" and any other components of the waste stream.

Step 2: Collection of Waste
  • Solid Waste: Carefully transfer all solid waste, including residual amounts of the pure compound, into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Consumables: All disposable items that have come into contact with the compound must be considered hazardous waste. This includes gloves, pipette tips, weighing papers, and paper towels used for cleanup. Place them directly into the designated container.

  • Solutions: Collect all solutions containing 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine in a compatible, sealed container designated for liquid hazardous waste. Do not mix this waste with other incompatible waste streams.

Step 3: Container Management
  • Keep Containers Closed: The hazardous waste container must be securely sealed at all times, except when adding waste. This prevents the release of vapors and protects against accidental spills.

  • Proper Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.

The logical flow for making disposal decisions can be visualized as follows:

Disposal_Workflow Start Waste Generation (Solid, Liquid, or Contaminated Material) Identify Is waste contaminated with 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine? Start->Identify HazardousWaste Treat as Hazardous Waste Identify->HazardousWaste  Yes   NonHazardous Dispose via Standard Procedures Identify->NonHazardous  No   Segregate Segregate Waste Stream (Solid vs. Liquid) HazardousWaste->Segregate Label Use Properly Labeled, Compatible Hazardous Waste Container Segregate->Label Collect Place Waste in Container & Seal Securely Label->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->EHS_Pickup

Caption: Disposal Decision Workflow for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

Emergency Procedures: Spill Management

Accidents can happen, but a prepared response minimizes risk. In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and supervisor.

  • Ensure Ventilation: If safe to do so, increase ventilation in the area, for example, by ensuring the chemical fume hood is operational.

  • Wear Appropriate PPE: Do not attempt to clean a spill without the full PPE detailed in Section 3.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or soda ash. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Cleanup Materials: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container. All materials used for cleanup are now considered hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report the Spill: Report the incident to your EHS department, as per your institution's policy.

Final Disposal Pathway

Once your hazardous waste container is full or you have completed your project, it must be handed off for final disposal.

  • **Final Sealing and

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